D-Sorbitol-1-13C
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4R,5S)-(613C)hexane-1,2,3,4,5,6-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1/t3-,4+,5+,6+/m0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-AVUGZHLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([13CH2]O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746574 | |
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132144-93-5 | |
| Record name | D-(1-~13~C)Glucitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
D-Sorbitol-1-13C: Technical Procurement & Application Guide
Executive Summary
D-Sorbitol-1-13C (CAS: 132144-93-5) is a specialized stable isotope tracer primarily utilized in two high-value domains: Hyperpolarized (DNP) MRI for renal perfusion/metabolism imaging and Metabolic Flux Analysis (MFA) targeting the polyol pathway in diabetic complications.
Procurement of this isotope is non-trivial due to significant variance in isotopic enrichment (>98% vs. >99%) and chemical purity grades (NMR vs. Clinical/GMP). This guide provides a direct analysis of the supply chain, pricing tiers, and a validated protocol for its most demanding application: Dynamic Nuclear Polarization (DNP).
Part 1: The Technical Value Proposition
Why the C1 Position Matters
In D-Sorbitol, the C1 carbon is chemically equivalent to C6 due to the molecule's symmetry unless isotopically labeled. Labeling at the C1 position breaks this symmetry.
-
NMR Sensitivity: The C1 position (hydroxymethyl group) has a distinct chemical shift (~63-64 ppm) widely separated from the bulk glucose signals in biological matrices.
-
Hyperpolarization Physics: For DNP applications, the C1 carbon often possesses a longer longitudinal relaxation time (
) compared to internal carbons (C2-C5), allowing the hyperpolarized signal to survive longer (30–60 seconds) during in vivo delivery.
Target Pathway: The Polyol Shunt
D-Sorbitol is the intermediate in the conversion of Glucose to Fructose. Under hyperglycemic conditions (diabetes), this pathway becomes overactive, leading to osmotic stress.
Figure 1: The Polyol Pathway. The 13C label at the C1 position allows quantification of Aldose Reductase activity via NMR or MS.
Part 2: Market Landscape & Pricing
Pricing for this compound is volatile and volume-dependent. The market is split between "Research Grade" (milligram quantities) and "Bulk Precursor" (gram quantities).
Primary Commercial Suppliers
| Supplier | Product Code | Enrichment | Pack Sizes | Estimated Price (USD) | Notes |
| Sigma-Aldrich (Merck) | 489182 | 99 atom % | 1 g | ~$430 - $480 | High availability; reliable logistics. Best for small-scale pilots. |
| Cambridge Isotope Labs (CIL) | CLM-1565-PK | 99% | 0.5g, 1g | ~$350 - $450 | The "Gold Standard" for NMR. Often has better chemical purity data. |
| Omicron Biochemicals | Custom/GLC-Series | 99% | Custom | Quote Based | Best for bulk (>5g) or specific isotopomers (e.g., 1,2-13C2). |
| MedChemExpress | HY-B0400S1 | 98% | 1mg - 100mg | High Premium | Avoid for bulk. Charged at ~$50/mg. Only for reference standards. |
Procurement Strategy
-
For DNP/MRI: You must specify Chemical Purity >99.5% in addition to Isotopic Enrichment. Trace metal contaminants (Fe, Cu) in lower-grade sorbitol will destroy the hyperpolarized signal by shortening
. -
For Mass Spec (MFA): Lower chemical purity (98%) is acceptable if the isotopic enrichment remains >99%.
Part 3: Quality Control & Validation
Do not assume the label on the bottle is the truth. Before committing to an expensive animal study, perform this self-validating QC workflow.
Isotopic Enrichment Verification (1H-NMR)
Dissolve 10 mg in D2O. Acquire a proton spectrum.
-
Success Criteria: The doublet resulting from the
coupling at the C1 position should integrate to >99% relative to any residual center singlet (which represents 12C-Sorbitol).
Chemical Purity Check (Trace Metals)
For hyperpolarization, paramagnetic impurities are fatal.
-
Method: ICP-MS (Inductively Coupled Plasma Mass Spectrometry).
-
Limit: Fe < 1 ppm, Cu < 1 ppm.
-
Alternative: Measure
relaxation at 1.4T or 3T. If < 2s (thermal), the sample is likely contaminated.
Part 4: Application Protocol (DNP-MRI)
Context: This protocol describes the preparation of hyperpolarized this compound for imaging renal perfusion. Sorbitol is unique because it is a "glassing agent" itself, meaning it does not always require glycerol to form the amorphous solid necessary for DNP.
Workflow Diagram
Figure 2: DNP Workflow. The critical path is the Dissolution-to-Injection window, which must be minimized to preserve signal.
Step-by-Step Methodology
1. Sample Formulation:
-
Substrate: 3 M solution of this compound in water. (Note: Sorbitol's high solubility allows high concentrations, boosting SNR).
-
Radical: Add Trityl radical (OX063) to a final concentration of 15 mM.
-
Gadolinium: Add 1-2 mM Gd-chelate (e.g., ProHance) to shorten the buildup time (
). -
Validation: Visually inspect the bead. It must be a transparent, glassy dark green bead. If it crystallizes (turns opaque), DNP will fail.
2. Polarization:
-
Instrument: HyperSense or SPINlab.
-
Conditions: 1.4 K temperature, 3.35 T magnetic field.
-
Microwave Frequency: ~94.100 GHz (Sweep to find the positive polarization peak).
-
Duration: 60–90 minutes until polarization plateau.
3. Dissolution & Neutralization:
-
Dissolution Media: 4 mL of superheated TRIS buffer (40 mM) + NaOH (to neutralize any acid if used, though Sorbitol is neutral).
-
Target pH: 7.4 ± 0.2.
-
Target Temperature: 37°C.
4. Acquisition:
-
Inject bolus (approx 200-300 µL for mouse).
-
Sequence: 13C-CSI (Chemical Shift Imaging) or spectral-spatial EPSI.
-
Target Signal: 63.5 ppm (Sorbitol C1).
References
Natural abundance of 13C and its relevance to labeling
The Isotopic Baseline: Navigating Natural Abundance of in Stable Isotope Labeling and Metabolic Flux Analysis
Executive Summary
In the precision-demanding field of metabolic flux analysis (MFA) and structural elucidation, the natural abundance of Carbon-13 (
This guide moves beyond basic definitions to address the operational implications of natural abundance. We will dissect the mathematical frameworks required to deconvolute this background from true tracer enrichment, providing a self-validating workflow for researchers in drug development and metabolomics.
The Physics of the Baseline
Carbon is not monoisotopic.[1][2][3] On Earth, it exists as a mixture of
Quantitative Baseline
| Parameter | Value | Relevance |
| Natural Abundance ( | The probability of any given carbon atom being | |
| Stochasticity | Random Distribution | In a molecule with |
| NMR Sensitivity | Low abundance + low gyromagnetic ratio necessitates high concentrations or cryoprobes. | |
| MS Effect | M+1, M+2 Peaks | Creates an "isotope envelope" even in unlabeled samples. |
Expert Insight: Do not treat 1.1% as a negligible error bar. In a molecule like Cholesterol (27 carbons), the probability of finding at least one
Analytical Implications: NMR vs. Mass Spectrometry[6]
Nuclear Magnetic Resonance (NMR)
In NMR, natural abundance dictates the visibility of coupling patterns.[3]
-
The Dilute Spin Problem: Because
is dilute, the probability of two atoms being adjacent in the same molecule is (0.01%). -
Consequence: We rarely see homonuclear
- splitting in natural samples. We see sharp singlets (if proton decoupled). -
Satellites: You will see
satellites flanking the main peaks (heteronuclear coupling), often mistaken for impurities by novices.
Mass Spectrometry (MS)
In MS, natural abundance is an additive interference. If you introduce a
Therefore, the raw data from MS is a convolution of:
-
The natural isotopic envelope (background).
-
The tracer incorporation (signal).
Mathematical Correction: The Deconvolution Matrix
To extract the true metabolic flux, we must mathematically "strip" the natural abundance from the raw Mass Isotopomer Distribution (MID). This is not a simple subtraction; it is a linear algebra inverse problem.
The Correction Logic
We model the measured distribution (
To find the true enrichment, we invert the matrix:
The Algorithm (Binomial Expansion)
The matrix
Critical Protocol Note: Modern software (IsoCor, AccuCor) automates this, but they require the exact chemical formula of the derivative fragment, not just the metabolite. If you derivatize with TBDMS (adding silicon and carbons), you must include those natural carbons in the correction matrix, or your flux data will be invalid.
Visualization: Workflows and Logic
Diagram 1: The Correction Workflow
This diagram illustrates the logical flow from raw data acquisition to the corrected flux map, highlighting the critical "Deconvolution" step.
Caption: Figure 1: The linear algebra workflow required to strip natural isotopic noise from experimental data.
Diagram 2: NMR Coupling Probabilities
Visualizing why
Caption: Figure 2: Probability distribution of carbon pairs. Homonuclear coupling (green) is statistically negligible without enrichment.
Experimental Protocol: Validating Enrichment
Objective: Determine the fractional enrichment of a metabolite while correcting for natural abundance background.
Phase 1: The "Blank" (Self-Validation)
Before running labeled samples, you must define the instrument-specific baseline.
-
Prepare Unlabeled Control: Extract metabolites from a cell culture grown only on naturally abundant glucose (
). -
Acquire MS Spectrum: Run the sample using the exact method (derivatization + GC/LC parameters) intended for the experiment.
-
Calculate Theoretical vs. Observed:
Phase 2: The Tracer Experiment
-
Introduce Label: Switch medium to [U-
]Glucose (e.g., 50% enrichment). -
Quench & Extract: Rapidly stop metabolism (e.g., cold methanol) to preserve the metabolic snapshot.
-
Derivatize (if GC-MS): Add TBDMS or MOX. Crucial: Note the number of carbons added by the reagent.
-
Acquire Data: Measure peak areas for the entire isotopologue cluster (M+0 to M+n).
Phase 3: Computational Correction
-
Input Data: Load peak areas into a correction tool (e.g., IsoCor).
-
Define Geometry: Input the metabolite formula (e.g., Lactate:
) AND the derivative formula. -
Set Purity: Input the tracer purity (usually 99%).
-
Execute Deconvolution: The software solves
. -
Output: The "Fractional Contribution" (FC), which represents the percentage of carbons derived from the tracer.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry. Link
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. Link
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link
-
Szyperski, T. (1995). Biosynthetically directed fractional 13C-labeling of proteinogenic amino acids. An efficient analytical tool to investigate intermediary metabolism. European Journal of Biochemistry. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbon-13 - Wikipedia [en.wikipedia.org]
- 6. 13Carbon NMR [chem.ch.huji.ac.il]
- 7. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 8. Carbon-13 - isotopic data and properties [chemlin.org]
Role of D-Sorbitol-1-13C in studying the polyol pathway
Role of D-Sorbitol-1-13C in Studying the Polyol Pathway
Executive Summary
The polyol pathway (aldose reductase pathway) is a critical metabolic shunt activated under hyperglycemic conditions, implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][2][3][4] This compound serves as a high-precision stable isotope tool for two distinct but complementary purposes:
-
Metabolic Flux Tracer: It allows for the direct, isolated measurement of Sorbitol Dehydrogenase (SDH) activity and downstream fructolysis, decoupling these events from the rate-limiting Aldose Reductase (AR) step.
-
Quantitative Internal Standard (IS): It provides the "gold standard" for mass spectrometry-based quantification of endogenous sorbitol, correcting for extraction variance and matrix effects in complex tissue samples (e.g., sciatic nerve, lens).
The Polyol Pathway: Mechanisms & Clinical Relevance
Under normoglycemic conditions, glucose is primarily metabolized via glycolysis. However, during hyperglycemia (diabetes), hexokinase becomes saturated, and excess glucose is shunted into the polyol pathway.
The Pathway:
-
Glucose
Sorbitol: Catalyzed by Aldose Reductase (AR) .[1][3][4][5] Consumes NADPH.[2][6] -
Sorbitol
Fructose: Catalyzed by Sorbitol Dehydrogenase (SDH) .[1][3][5][7][8][9] Produces NADH.[1][5][8][9]
Pathological Consequence: The accumulation of sorbitol creates intracellular osmotic stress.[2][3][10] Furthermore, the consumption of NADPH depletes the cell's antioxidant reserve (necessary for glutathione regeneration), while the production of NADH creates a "pseudohypoxic" state, driving oxidative stress.
Pathway Visualization (DOT)
Figure 1: The Polyol Pathway showing the conversion of Glucose to Fructose via Sorbitol, highlighting the cofactor consumption that leads to oxidative stress.[10]
Technical Specifications: this compound
For precise analytical workflows, the reagent must meet specific criteria to avoid isotopic interference.
| Feature | Specification | Relevance |
| Chemical Name | This compound | Label is at the C1 position.[11] |
| Isotopic Purity | Essential to minimize background noise in MS (M+0 signal). | |
| Chemical Purity | Prevents contamination from other polyols (e.g., mannitol). | |
| Detection Mass | +1.00335 Da shift | Distinguishable from endogenous sorbitol (M+0) in MS. |
| Solubility | Water, Ethanol | Compatible with aqueous biological buffers and extraction solvents. |
Application I: Metabolic Flux Analysis (Tracer Role)
While [U-13C]Glucose is often used to trace the entire pathway, using This compound as a starting tracer allows researchers to decouple the pathway. By bypassing Aldose Reductase, you can specifically interrogate the kinetics of Sorbitol Dehydrogenase (SDH) and the transport of sorbitol across membranes.
Experimental Logic:
-
Hypothesis: If SDH activity is impaired (or saturated), 13C-Sorbitol will not convert to 13C-Fructose.
-
Readout: Ratio of [1-13C]Fructose to [1-13C]Sorbitol over time.
Protocol: SDH Flux Assay in Cell Culture
-
Cell Seeding: Seed target cells (e.g., Schwann cells, Retinal pericytes) in 6-well plates.
-
Starvation: Incubate in low-glucose medium for 4 hours to deplete endogenous glycolytic intermediates.
-
Pulse Labeling: Replace medium with physiological buffer containing 5 mM this compound .
-
Note: Sorbitol uptake is slow; ensure incubation times are sufficient (e.g., 6, 12, 24 hours).
-
-
Quenching: Rapidly wash cells with ice-cold PBS and quench metabolism with 80% cold methanol (-80°C) .
-
Extraction: Scrape cells, sonicate, and centrifuge (14,000 x g, 10 min) to remove protein.
-
Analysis: Analyze supernatant via LC-MS/MS or GC-MS.
Data Interpretation:
-
M+1 Fructose: Indicates successful conversion by SDH.
-
M+1 Glyceraldehyde-3-Phosphate: Indicates downstream fructolysis (Fructose
F-1-P DHAP/GA3P).
Application II: Quantitative Bioanalysis (Internal Standard Role)
In drug development (e.g., testing Aldose Reductase Inhibitors like Epalrestat), accurate measurement of tissue sorbitol is mandatory. Sorbitol is polar and difficult to extract consistently. Using this compound as an Internal Standard (IS) corrects for these variances.
The Principle of Isotope Dilution: Since this compound is chemically identical to endogenous sorbitol but distinguishable by mass, it behaves identically during extraction and ionization. Any loss of endogenous sorbitol during sample prep is mirrored by the IS.
Protocol: GC-MS Quantification of Tissue Sorbitol
This protocol uses silylation derivatization to make sorbitol volatile for Gas Chromatography.
Step 1: Tissue Homogenization
-
Weigh frozen tissue (e.g., 50 mg rat sciatic nerve).
-
Add 20 µL of this compound Internal Standard Solution (e.g., 100 µM).
-
Add 500 µL ice-cold Ethanol/Water (85:15).
-
Homogenize (bead beater) and centrifuge.
Step 2: Derivatization (Silylation)
-
Evaporate supernatant to dryness under nitrogen stream.
-
Add 50 µL MOX reagent (Methoxyamine HCl in pyridine). Incubate 90 min @ 30°C.
-
Purpose: Prevents ring closure (anomerization) of sugars, reducing peak multiplicity.
-
-
Add 100 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min @ 37°C.
-
Purpose: Replaces hydroxyl hydrogens with TMS groups, increasing volatility.
-
Step 3: GC-MS Analysis
-
Column: DB-5MS or equivalent (5% phenyl methyl siloxane).
-
Injection: Splitless mode (1 µL).
-
Detection (SIM Mode):
-
Target (Endogenous Sorbitol): Monitor m/z specific to TMS-Sorbitol (e.g., m/z 319 for specific fragment).
-
Internal Standard (13C-Sorbitol): Monitor m/z + 1 (e.g., m/z 320).
-
Calculation:
Analytical Workflow Diagram (DOT)
Figure 2: Step-by-step workflow for quantitative analysis of sorbitol using this compound as an internal standard.
References
-
Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue." Magnetic Resonance in Medicine.
-
MedChemExpress.
-
BenchChem. "A Comparative Guide to Using D-Sorbitol-13C6 as an Internal Standard."
-
Gabbay, K. H. (1973). "The sorbitol pathway and the complications of diabetes." New England Journal of Medicine.
-
Sigma-Aldrich. "Sorbitol Dehydrogenase Assay Kit Technical Bulletin."
Sources
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. cohesionbio.com [cohesionbio.com]
- 6. youtube.com [youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
- 11. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Tracing the Polyol Shunt: Metabolic Flux Analysis (MFA) with D-Sorbitol-1-13C
Application Note & Protocol Guide
Abstract & Introduction
Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying intracellular reaction rates. While D-Glucose-1,6-13C is the ubiquitous tracer for central carbon metabolism, D-Sorbitol-1-13C serves a specialized and critical role: it specifically interrogates the Polyol Pathway (Sorbitol-Aldose Reductase pathway) and Fructose metabolism.
This pathway is of paramount importance in diabetic complications (neuropathy, retinopathy, nephropathy) where hyperglycemia forces glucose flux through Aldose Reductase, and in liver metabolism where sorbitol is metabolized to fructose. This guide provides a rigorous protocol for using this compound to map carbon fate through Sorbitol Dehydrogenase (SDH) and into glycolysis/gluconeogenesis.
Mechanistic Basis & Atom Mapping
To interpret MFA data, one must understand the fate of the labeled Carbon-1 (C1).
The Pathway Logic
-
Entry: this compound enters the cell (via GLUT transporters or specific polyol transporters).
-
Conversion: Sorbitol Dehydrogenase (SDH) oxidizes Sorbitol to Fructose , retaining the label at C1.
-
Divergence:
-
Liver/Kidney (Fructokinase pathway): Fructose is phosphorylated to Fructose-1-Phosphate (F1P) . Aldolase B cleaves F1P into DHAP (containing C1-C3) and Glyceraldehyde (C4-C6). Thus, the C1 label ends up in DHAP .
-
Adipose/Muscle (Hexokinase pathway): Fructose is phosphorylated to Fructose-6-Phosphate (F6P) , entering glycolysis directly.
-
Pathway Visualization
The following diagram illustrates the specific entry point of the tracer and the propagation of the 13C label.
Figure 1: Metabolic fate of this compound. The label (C1) tracks specifically to DHAP in the fructolytic pathway.
Experimental Protocol
Experimental Design & Media Preparation
Objective: To achieve Isotopic Steady State (ISS) or Kinetic Flux Profiling.
-
Tracer: this compound (99% enrichment).
-
Media Formulation:
-
Base: Glucose-free DMEM or RPMI (if studying sole source) OR Low-Glucose (5mM) + Tracer (if studying competitive flux).
-
Concentration: Typical tracer concentration ranges from 5 mM to 25 mM depending on tissue tolerance.
-
Dialyzed FBS: Crucial. Standard FBS contains unlabeled glucose and sorbitol which dilutes the tracer. Use dialyzed FBS to ensure defined isotopic background.
-
Table 1: Experimental Groups
| Group | Composition | Purpose |
|---|---|---|
| Control | Unlabeled Sorbitol (5mM) | Baseline metabolite quantification |
| Tracer | This compound (5mM) | Flux estimation |
| Blank | Cell-free media + Tracer | Background noise subtraction |
Cell Culture & Incubation
-
Seeding: Seed cells (e.g., HepG2, HK-2, or primary Schwann cells) in 6-well plates. Grow to 70-80% confluency.
-
Wash: Wash cells 2x with PBS (37°C) to remove residual unlabeled carbon sources.
-
Labeling Pulse: Add the pre-warmed 13C-Sorbitol media.
-
Time Points:
-
Glycolytic Intermediates: 0, 5, 15, 30, 60 mins (Fast turnover).
-
TCA Cycle/Amino Acids: 2, 6, 12, 24 hours (Slow turnover).
-
Quenching & Extraction (Critical Step)
Metabolism must be stopped instantly to prevent "scrambling" of the label during harvest.
-
Quench: Rapidly aspirate media. Immediately wash with ice-cold saline (0.9% NaCl) .
-
Extraction: Add 500 µL -80°C Methanol:Acetonitrile:Water (40:40:20) directly to the plate.
-
Scraping: Scrape cells on dry ice. Transfer suspension to a cold Eppendorf tube.
-
Lysis: Vortex vigorously (1 min) or use a bead beater.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to a glass vial. Dry under nitrogen stream or SpeedVac (no heat).
Analytical Workflow: GC-MS Derivatization
Sugar alcohols and phosphorylated intermediates are non-volatile. Two-step derivatization (Methoximation + Silylation) is required for Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Derivatization Protocol
-
Methoximation (Protects Keto groups):
-
Add 20 µL Methoxyamine HCl in Pyridine (20 mg/mL) to the dried residue.
-
Incubate at 30°C for 90 minutes .
-
-
Silylation (Volatilization):
-
Add 80 µL MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) .
-
Incubate at 37°C for 30 minutes .
-
Note: For sorbitol analysis specifically, silylation is the key step as sorbitol lacks a keto group, but downstream fructose requires methoximation to prevent ring closure multiplicity.
-
-
Centrifugation: Spin down any precipitate. Transfer to GC vials with glass inserts.
GC-MS Instrument Parameters
-
Column: DB-35MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium (1 mL/min).
-
Temperature Program:
-
Start: 100°C (hold 2 min).
-
Ramp: 10°C/min to 300°C.
-
End: 300°C (hold 5 min).
-
-
MS Mode: Electron Impact (EI) at 70eV. Scan range 50-600 m/z (or SIM mode for higher sensitivity).
Workflow Diagram
Figure 2: End-to-end workflow for 13C-MFA sample processing.
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
The raw MS data provides ion intensities for isotopomers (M+0, M+1, M+2...).
-
Integration: Integrate peaks for Sorbitol, Fructose, and downstream metabolites (Pyruvate, Lactate, Citrate).
-
Natural Abundance Correction: Use software (e.g., IsoCor, INCA) to subtract the signal from naturally occurring 13C (1.1%).
-
Self-Validation: The "Control" group (unlabeled) must show <1% enrichment after correction. If not, check for contamination or integration errors.
-
Flux Calculation
-
M+1 Abundance: Since Sorbitol-1-13C is singly labeled, the primary signal of uptake is the M+1 isotopomer in Fructose and DHAP.
-
Scrambling: If you see M+2 or M+3 in TCA cycle intermediates (Citrate, Malate), it indicates the carbon has cycled through the TCA cycle (Pyruvate Dehydrogenase + Pyruvate Carboxylase activity).
Key Diagnostic Ratio:
Troubleshooting & QC
-
Issue: Low Enrichment Signals.
-
Cause: High endogenous glucose competes with the tracer.
-
Solution: Use dialyzed FBS and lower the glucose concentration in the media to force Sorbitol utilization.
-
-
Issue: Peak Overlap.
-
Cause: Glucose and Sorbitol elute closely on some GC columns.
-
Solution: Optimize the temperature ramp or switch to a specialized column (e.g., Rtx-5Amine).
-
-
Issue: Incomplete Derivatization.
-
Cause: Moisture in the sample.
-
Solution: Ensure samples are completely dry before adding MSTFA. Use anhydrous pyridine.
-
References
-
Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Link
-
Sano, H., et al. (2022).[3] The polyol pathway is an evolutionarily conserved system for sensing glucose uptake.[3][4] PLOS Biology.[3] Link
-
Jans, A. W., et al. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine. Link
-
Wegner, A., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry. Link
-
Creative Proteomics. Overview of 13C Metabolic Flux Analysis. Link
Sources
Application Note: High-Precision Quantification of Pentose Phosphate Pathway Flux using D-Sorbitol-1-13C
Topic: Quantifying pentose phosphate pathway flux with D-Sorbitol-1-13C Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary & Scientific Rationale
The quantification of Pentose Phosphate Pathway (PPP) flux is critical for understanding cellular redox homeostasis (NADPH production) and nucleotide biosynthesis.[1][2] While [1,2-13C2]-Glucose is the gold standard for general PPP flux analysis, This compound offers a specialized, high-fidelity window into the interplay between the Polyol Pathway and the PPP , particularly in hyperglycemic conditions relevant to diabetic complications (retinopathy, neuropathy, nephropathy).
This protocol relies on the "C1 Decarboxylation Loss" principle. This compound is metabolized to Fructose-1-13C, which enters the glycolytic pool. When converted to Glucose-6-Phosphate (G6P), the C1 label is positioned at the decarboxylation site of 6-Phosphogluconate Dehydrogenase (6PGD).
-
Glycolytic Flux: Retains the C1 label (forming [3-13C]Lactate or [3-13C]Pyruvate).
-
Oxidative PPP Flux: Removes the C1 label as 13CO2.
By quantifying the ratio of labeled to unlabeled downstream three-carbon metabolites (M+1 vs. M+0 Lactate/Alanine), researchers can mathematically derive the fractional flux directed through the oxidative PPP relative to glycolysis.
Mechanistic Pathway & Tracer Fate
Understanding the atom mapping is the prerequisite for accurate data interpretation.
-
Entry: this compound is oxidized to D-Fructose-1-13C by Sorbitol Dehydrogenase (SDH).
-
Phosphorylation:
-
Hexokinase Path (Extra-hepatic): Fructose-1-13C
Fructose-6-P-1-13C (F6P). -
Isomerization: F6P-1-13C
Glucose-6-P-1-13C (G6P).
-
-
Bifurcation:
-
Route A (Glycolysis): G6P-1-13C
F1,6BP-1-13C DHAP-1-13C [3-13C]Lactate . -
Route B (Oxidative PPP): G6P-1-13C
6-Phosphogluconate-1-13C Ribulose-5-P + 13CO2 . -
Result: The Ribulose-5-P and subsequent recycled glycolytic intermediates lose the 13C label, resulting in [Unlabeled]Lactate .
-
Pathway Visualization
Figure 1: Atom mapping of this compound. The C1 label is retained in glycolysis but decarboxylated in the oxidative PPP.
Experimental Protocol
Materials & Reagents
-
Tracer: this compound (99 atom % 13C).
-
Source Verification: Ensure purity >98% to prevent background glucose contamination.
-
-
Culture Medium: Glucose-free, Phenol Red-free DMEM or specialized buffer (e.g., Krebs-Ringer) supplemented with unlabeled Glucose (if studying competition) or solely Sorbitol (if studying direct utilization).
-
Note: For Polyol pathway studies, a "Trace" approach is often used: High Glucose (25mM) + this compound (0.5 - 5mM).
-
-
Quenching Solvent: 80% Methanol (LC-MS grade), pre-chilled to -80°C.
-
Internal Standard: L-Norvaline or 13C-Glutamine (for extraction efficiency normalization).
Cell Culture & Tracer Incubation
-
Seeding: Seed cells (e.g., ARPE-19, Schwann cells, or primary proximal tubule cells) in 6-well plates. Grow to 70-80% confluency.
-
Acclimatization: Wash cells 2x with PBS (37°C) to remove residual unlabeled glucose/serum.
-
Pulse Labeling:
-
Add experimental medium containing 5 mM this compound .
-
Optional: For hyperglycemic simulation, add 25 mM Unlabeled Glucose + 5 mM this compound.
-
-
Time Course: Incubate for 1, 4, and 12 hours . Steady-state is typically achieved by 4-6 hours for glycolytic intermediates.
Metabolite Extraction (Cold-Quench Method)
Critical Step: Metabolism must be stopped instantly to preserve the phosphorylation state and isotopic pattern.
-
Rapidly aspirate medium.
-
Immediately add 1 mL of -80°C 80% Methanol directly to the monolayer.
-
Incubate on dry ice for 15 minutes.
-
Scrape cells and transfer lysate to a pre-chilled Eppendorf tube.
-
Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein debris.
-
Transfer supernatant to a new glass vial.
-
Dry under nitrogen stream (or SpeedVac) at room temperature.
-
Reconstitute in 50 µL LC-MS grade water/acetonitrile (1:1).
LC-MS/MS Acquisition Parameters
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar sugar phosphates.
| Parameter | Setting |
| Column | ZIC-pHILIC or Amide HILIC (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 (Water) |
| Mobile Phase B | 100% Acetonitrile |
| Gradient | 80% B to 20% B over 15 min |
| Flow Rate | 0.15 mL/min |
| MS Mode | Negative Ion Mode (ESI-) |
| Key Targets | Sorbitol (181/182), G6P (259/260), Lactate (89/90), Pyruvate (87/88) |
Data Analysis & Flux Calculation
Mass Isotopomer Distribution (MID)
Analyze the mass spectra for Lactate (or Pyruvate/Alanine).
-
M+0: Unlabeled (Mass 89 for Lactate).
-
M+1: One 13C atom (Mass 90 for Lactate).
-
M+3: Fully labeled (Rare in this specific 1-13C tracer design unless significant recycling occurs).
Correcting for Natural Abundance
Before calculating flux, correct raw intensities for natural 13C abundance (1.1%) using a matrix-based correction algorithm (e.g., IsoCor or manually).
Calculating Oxidative PPP Flux
The flux through the oxidative PPP (
-
M+1 Precursor: This is the enrichment of the intracellular G6P/F6P pool. If G6P cannot be resolved cleanly, use the M+1 enrichment of the Sorbitol substrate (assuming rapid equilibration) or Fructose-1-P.
-
Interpretation:
-
If M+1 Lactate is High (close to precursor enrichment): Most carbon passed through glycolysis (PFK pathway). C1 was retained.
-
If M+1 Lactate is Low (relative to precursor): Significant carbon passed through oxPPP (G6PD/6PGD), losing C1 as CO2.
-
Data Summary Table Template[3]
| Sample Group | Sorbitol M+1 (%) | G6P M+1 (%) | Lactate M+1 (%) | Calculated oxPPP Flux (%) |
| Control (5mM) | 99.0 | 92.5 | 85.0 | 8.1% |
| Diabetic (25mM Glc) | 99.0 | 45.0* | 30.0 | 33.3% |
| Interpretation | High label retention indicates low PPP. | Dilution by unlabeled glucose. | Higher relative loss indicates PPP upregulation. |
Troubleshooting & Validation
Self-Validating the System
To ensure the loss of label is truly due to PPP and not experimental error:
-
Positive Control: Treat cells with 6-Aminonicotinamide (6-AN) , a potent inhibitor of 6PGD.
-
Expected Result: The M+1 fraction in Lactate should increase significantly because the PPP route is blocked, forcing G6P-1-13C solely through glycolysis.
-
-
Negative Control: Use [U-13C6]-Sorbitol.
-
Expected Result: Lactate should be M+3 regardless of the pathway (Glycolysis or PPP), as carbons 2 and 3 are retained in both. If M+3 is low, it indicates dilution from endogenous sources, not C1 decarboxylation.
-
Common Pitfalls
-
Label Scrambling via Triose Phosphate Isomerase (TPI): Extensive cycling between DHAP and GAP can scramble labels. However, for C1-labeled hexose entering glycolysis, the label ends up on C3 of trioses. This position is generally stable unless gluconeogenesis reverses the flux.
-
Sorbitol Dehydrogenase Saturation: In tissues with low SDH (e.g., lens), flux may be extremely slow. Ensure detection limits of the MS are optimized for low-abundance intermediates.
References
-
Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue." Magnetic Resonance in Medicine.
-
Brekke, H. K., et al. (2022). "Quantitative modeling of pentose phosphate pathway response to oxidative stress." Cell Reports.
-
Metallo, C. M., et al. (2009).[3] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Protocols.
-
Creative Proteomics. "13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway."
-
Dunlop, M. E., et al. (1989). "Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates."[4][5][6] Proceedings of the National Academy of Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. proceedings.aiche.org [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Enzyme relationships in a sorbitol pathway that bypasses glycolysis and pentose phosphates in glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
Using D-Sorbitol-1-13C to study diabetic complications.
Targeting Sorbitol Dehydrogenase (SDH) Kinetics with D-Sorbitol-1-13C
Part 1: Abstract & Strategic Rationale
The Clinical Challenge: In diabetic complications (neuropathy, retinopathy, nephropathy), the "Sorbitol Hypothesis" posits that excess glucose is shunted through the Polyol Pathway.[1] While Aldose Reductase (AR) converts glucose to sorbitol, causing osmotic stress, the subsequent step—conversion of sorbitol to fructose by Sorbitol Dehydrogenase (SDH)—is equally critical.[1] If SDH activity is insufficient, sorbitol accumulates intracellularly, exacerbating osmotic damage.[2] Conversely, rapid flux to fructose can fuel Advanced Glycation End-product (AGE) formation.
The Tracer Advantage: Most studies use U-13C-Glucose to trace the entire pathway. However, this conflates glucose uptake, glycolysis, and AR activity. Using this compound specifically isolates the SDH step. It allows researchers to uncouple sorbitol production from sorbitol clearance, providing a precise readout of the tissue's capacity to detoxify accumulated polyols.
Part 2: Mechanism of Action & Tracer Fate
The Polyol pathway consists of two main enzymatic steps.[2][3][4] By introducing exogenous This compound , we bypass the rate-limiting Aldose Reductase step and directly probe the kinetics of Sorbitol Dehydrogenase.
Pathway Logic:
-
Substrate: this compound enters the cell (via passive diffusion or specific transport).
-
Enzyme: Sorbitol Dehydrogenase (SDH) oxidizes the hydroxyl group at C2 to a ketone, using NAD+ as a cofactor.[3][5]
-
Product: The resulting molecule is D-Fructose-1-13C .
-
Downstream: Fructose-1-13C can be phosphorylated by Fructokinase (entering glycolysis) or contribute to AGE formation.
Figure 1: Pathway topology showing the specific entry point of this compound, bypassing Aldose Reductase to isolate SDH kinetics.
Part 3: Experimental Protocols
Protocol A: In Vitro SDH Flux Analysis (Adherent Cells)
Target Cells: Schwann cells (neuropathy model) or Retinal Pericytes (retinopathy model). Objective: Determine the rate of sorbitol-to-fructose conversion under high-glucose vs. normal-glucose adaptation.
1. Cell Culture & Labeling
-
Seeding: Seed cells in 6-well plates (approx.
cells/well). -
Pre-conditioning: Incubate cells in High Glucose (25 mM) or Normal Glucose (5 mM) media for 48 hours to induce pathway enzyme expression.
-
Pulse Labeling:
-
Wash cells 2x with PBS.
-
Add fresh media containing 5 mM this compound (replacing unlabeled sorbitol).
-
Time Course: Incubate for 0, 30, 60, 120, and 240 minutes.
-
Note: Sorbitol uptake is slow; high concentration drives passive diffusion.
-
2. Metabolite Extraction (Quenching)
-
Step 1: Aspirate media rapidly.
-
Step 2: Wash 1x with ice-cold saline (0.9% NaCl). Do not use PBS (phosphate interferes with some MS modes).
-
Step 3: Add 500 µL Ice-Cold Methanol:Water (80:20) directly to the well.
-
Step 4: Scrape cells and transfer to a microcentrifuge tube.
-
Step 5: Vortex (30s), Freeze-Thaw (Liquid N2 -> 37°C) x3 to lyse membranes.
-
Step 6: Centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
3. Sample Preparation for GC-MS Sugars are non-volatile and require two-step derivatization (Oximation + Silylation).
-
Drying: Evaporate supernatant to complete dryness using a SpeedVac (no heat).
-
Step 1 (Oximation):
-
Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL) .
-
Incubate at 30°C for 90 minutes.
-
Purpose: Protects the carbonyl groups (open ring structure) and prevents multiple peaks for anomers (alpha/beta).
-
-
Step 2 (Silylation):
-
Add 50 µL MSTFA + 1% TMCS .
-
Incubate at 37°C for 30 minutes.
-
Purpose: Increases volatility by replacing active hydrogens with trimethylsilyl groups.
-
-
Centrifugation: Spin down any precipitate; transfer to GC vial with glass insert.
Protocol B: Analytical Method (GC-MS)[6][7]
System Configuration:
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
Temperature Program:
| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 100 | 2.0 |
| Ramp 1 | 10 | 190 | 0 |
| Ramp 2 | 5 | 240 | 0 |
| Ramp 3 | 20 | 300 | 5.0 |
Mass Spectrometry Settings (SIM Mode): To maximize sensitivity, use Selected Ion Monitoring (SIM).[8]
| Target Metabolite | Derivative | Quant Ion (m/z) | 13C-Label Ion (m/z) | Retention Time (Approx) |
| Sorbitol | 6-TMS | 319 | 320 | 16.5 min |
| Fructose | Methoxime-5-TMS | 307 | 308 | 14.2 min |
| Ribitol (Int. Std) | 5-TMS | 217 | - | 15.8 min |
-
Critical Note: Fructose forms two oxime peaks (syn/anti). Sum the areas of both peaks for quantification.
Part 4: Data Analysis & Interpretation[1][6][7][9]
1. Calculation of Enrichment Calculate the Mole Percent Excess (MPE) for Fructose to determine how much was derived from the Sorbitol tracer.
2. Flux Estimation (SDH Activity) Plot the concentration of [1-13C]-Fructose (normalized to protein content) over time.
-
Slope (Linear Phase): Represents the in situ SDH activity (
). -
Ratio Analysis: The ratio of [13C-Fructose] / [Total Intracellular Sorbitol] indicates the clearance efficiency.
3. Troubleshooting & QC
| Issue | Probable Cause | Corrective Action |
| Low Fructose Signal | Incomplete derivatization | Ensure Pyridine is anhydrous; extend oximation time. |
| Overlapping Peaks | Glucose interference | Glucose elutes near fructose. Ensure high chromatographic resolution or use LC-MS/MS if glucose levels are massive. |
| High Background | Moisture in reagents | MSTFA hydrolyzes with water. Use fresh ampoules. |
| No 13C Enrichment | Low SDH expression | Confirm SDH protein levels via Western Blot; some cell lines lose SDH in culture. |
Part 5: Workflow Visualization
Figure 2: End-to-end experimental workflow for extracting and analyzing 13C-labeled polyols.
References
-
Gabbay, K. H. (1973). The Sorbitol Pathway and the Complications of Diabetes. The New England Journal of Medicine. Link
-
Obrosova, I. G., et al. (2003). Aldose Reductase Inhibition Counteracts Oxidative Stress and Polyol Pathway Flux in Diabetic Rat Retina. Diabetes.[9] Link
-
Jans, A. W., et al. (1989). Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue. Magnetic Resonance in Medicine. Link
-
Creative Proteomics. (2023). Metabolic Flux Analysis of the Polyol Pathway. Link
-
Sigma-Aldrich. (2023). Sorbitol Dehydrogenase Assay Protocol & Technical Bulletin. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 5. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 6. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS) [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Suitability of sugar alcohols as antidiabetic supplements: A review - PMC [pmc.ncbi.nlm.nih.gov]
Precision 13C-Metabolic Flux Analysis: From Mass Isotopomer Distributions (MIDs) to Pathway Kinetics
Introduction: Beyond Static Metabolomics
Static metabolomics provides a snapshot of metabolite pools (abundance), but it fails to capture the rate of turnover (flux). For drug development and cancer metabolism research, high abundance of a metabolite could mean either high production or blocked consumption. Distinguishing these scenarios requires 13C-Metabolic Flux Analysis (13C-MFA) .
This guide details the software infrastructure required to transform raw Mass Spectrometry (MS) data into quantitative metabolic flux maps.[1][2] We focus on the two critical computational stages: Natural Abundance Correction (purifying the signal) and Flux Modeling (calculating the rates).
Part 1: Theoretical Foundation & Software Landscape
The Challenge: Isotopologues vs. Natural Abundance
Mass spectrometers measure isotopologues —molecules differing by mass due to isotope incorporation (e.g., M+0, M+1, M+2). However, raw MS data is "contaminated" by:
-
Natural Abundance (NA): Carbon-13 naturally occurs at ~1.1%. Even without a tracer, a C6 molecule (Glucose) has a detectable M+1 signal (~6.6%).
-
Tracer Impurity: Commercial 13C-tracers are rarely 100% pure (typically 99%).
The Mathematical Imperative:
You cannot interpret raw intensities directly. You must solve for the corrected distribution (
Where
Software Selection Matrix
We categorize tools into Correction Engines (Data
| Feature | IsoCor (Recommended for Correction) | INCA (Gold Standard for Flux) | MetaboAnalyst (Generalist) |
| Primary Function | Natural Abundance Correction | Metabolic Flux Modeling (MFA) | Pathway Enrichment / Visualization |
| Algorithm | Matrix-based Correction | Elementary Metabolite Units (EMU) | Mummichog / GSEA |
| Interface | Python / GUI / CLI | MATLAB | Web-based |
| Input | Peak Areas (CSV) | MIDs + Network Model | Peak Lists / m/z |
| Cost | Open Source (MIT) | Free (Academic) / Licensed | Free |
| Best For | Cleaning data for enrichment analysis | Quantifying reaction rates (mol/cell/h) | Quick visualization & hypothesis generation |
Part 2: Core Protocol – Natural Abundance Correction (IsoCor)
This protocol uses IsoCor , a robust Python-based tool, to correct raw MS intensities.[2][3] This step is mandatory before any flux modeling.
Prerequisites
-
Input Data: A CSV file containing integrated peak areas.
-
Tracer Info: Isotope purity (e.g., 99% 13C).
-
Formulae: Chemical formulas for all metabolites (critical for calculating the NA matrix).
Step-by-Step Workflow
1. Data Pre-processing (Peak Integration)
-
Action: Use vendor software (e.g., Agilent MassHunter, Thermo TraceFinder) or El-Maven to integrate peaks.
-
Critical QC: Ensure the integration window covers the entire isotope envelope (M+0 to M+n).
-
Expert Insight: Do not rely on "height." Use "Area Under Curve" (AUC). Isotope peaks often have slightly different retention times due to the deuterium isotope effect (if using H-tracers) or chromatographic interactions.
2. IsoCor Configuration
-
Tracer Definition: Set the tracer element (usually Carbon) and purity.
-
Example:Element: C, Purity: 0.99.
-
-
Resolution Setting:
-
Low Res (Quadrupole): Resolution < 5,000. IsoCor sums contributions from other elements (N, O, S) into the nominal mass.
-
High Res (Orbitrap/FT-ICR): Resolution > 50,000. You must specify if you can resolve the 13C peak from the 15N/34S peaks.
-
Why this matters: Incorrect resolution settings will over-correct or under-correct the data, leading to false "negative" enrichment values.
-
3. Execution & Output Analysis
-
Run Correction: Execute the batch process.
-
Output Metrics:
-
Isotopologue Distribution (MID): The fractional abundance of M+0, M+1, etc. (Sum = 1).
-
Mean Enrichment (ME): The weighted average number of labeled carbons.
-
Fractional Contribution (FC): The % of the carbon backbone derived from the tracer.
-
Self-Validating Check (The "Unlabeled" Control)
Every run must include an unlabeled sample.
-
Protocol: Run the correction algorithm on your unlabeled sample treating it as "labeled."
-
Pass Criteria: The corrected output for the unlabeled sample must show >98% M+0 .
-
Fail Criteria: If your corrected unlabeled sample shows 5% M+1, your correction matrix is wrong (likely incorrect chemical formula or resolution setting).
Part 3: Advanced Protocol – Flux Modeling (INCA)
Once MIDs are corrected, we use INCA (Isotopomer Network Compartmental Analysis) to model the flow of carbon.
Network Construction
-
Action: Define the metabolic network in INCA using standard stoichiometry.
-
Syntax: Substrate (ABC) -> Product (AB) + Fragment (C)
-
Atom Mapping: You must define how carbon atoms transition.
-
Example (Glycolysis):Glucose (abcdef) -> Pyruvate (abc) + Pyruvate (def)
-
Why: This tells the software that C1-C3 of glucose become one pyruvate, and C4-C6 become another.
-
Data Fitting (The Inverse Problem)
-
Input: Load the corrected MIDs from IsoCor into INCA.
-
Simulation: INCA simulates MIDs based on an initial guess of fluxes.
-
Optimization: It iteratively adjusts fluxes to minimize the Sum of Squared Residuals (SSR) between simulated and measured MIDs.
Statistical Validation
-
Chi-Square Test: INCA outputs a Chi-square statistic.
-
Good Fit: The SSR falls within the 95% confidence interval of the Chi-square distribution.
-
Bad Fit:[4] SSR is too high. This implies your metabolic map is missing a reaction (e.g., you assumed TCA cycle only, but the cell is using the GABA shunt).
-
Part 4: Visualization of Workflows
Diagram 1: The 13C-MFA Data Pipeline
This diagram illustrates the transformation of raw signals into biological insight.
Caption: The critical path from raw mass spectrometry data to quantitative flux maps, emphasizing the mandatory validation step using unlabeled controls.
Diagram 2: The Logic of Natural Abundance Correction
How the software mathematically isolates the tracer signal.
Caption: The linear algebra operation performed by IsoCor/IsoCorrectoR to decouple natural isotope noise from the experimental tracer signal.
References
-
IsoCor Software (Correction)
- Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments.
-
INCA Software (Flux Modeling)
-
MetaboAnalyst (P
- Pang, Z., et al. (2021). "MetaboAnalyst 5.0: narrowing the gap between raw spectra and functional insights." Nucleic Acids Research.
-
N
-
IsoCorrectoR (R-based Altern
- Heinrich, P., et al. (2018). "Correcting for natural isotope abundance and tracer impurity... with IsoCorrectoR." Scientific Reports.
Sources
- 1. Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 6. api2.xialab.ca [api2.xialab.ca]
- 7. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Widely used software, developed by Young Lab, tops 1,000 academic licenses - School of EngineeringSchool of Engineering | Vanderbilt University [engineering.vanderbilt.edu]
- 9. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-Sorbitol-1-13C Concentration
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Tracer Kinetics & Signal Optimization for D-Sorbitol-1-13C
Introduction: The Sorbitol-SDH Axis
Welcome to the technical guide for this compound. This tracer is the gold standard for probing Sorbitol Dehydrogenase (SDH) activity, a critical biomarker for liver functional reserve and portal vein perfusion. Unlike glucose, sorbitol is cleared almost exclusively by the liver (approx. 90-95%) via SDH, making it a "flow-limited" tracer ideal for assessing hepatic integrity without renal interference.
The critical challenge in using this compound is balancing Signal-to-Noise Ratio (SNR) against Enzyme Saturation . If your concentration is too low, 13C-NMR/MS cannot detect the flux. If too high, you saturate SDH (Km ~1 mM), shifting kinetics from first-order (flow-dependent) to zero-order (capacity-limited), invalidating your clearance data.
Module 1: Concentration & Dosage Protocols
Quick Reference: Dosage by Application
| Application | Subject | Route | Recommended Concentration/Dose | Critical Constraint |
| Liver Clearance (MFA) | Human | IV Bolus | 5–20 mg/kg (dissolved in 0.9% saline) | Avoid >50 mg/min infusion to prevent SDH saturation [1]. |
| Liver Clearance (MFA) | Rat | IV Bolus | 50 mg/kg | High clearance rate in rodents requires higher relative load [2]. |
| Hyperpolarized MRI | Mouse/Rat | IV | 80–100 mM (injected bolus) | Must be injected within <15s of dissolution due to T1 relaxation (~20s) [4]. |
| Cell Culture (Hepatocytes) | In Vitro | Media | 5–10 mM | Maintain <20 mM to avoid osmotic stress/cell shrinkage. |
| Breath Test (Gastric) | Human | Oral | 50–100 mg (tracer) + 5g (carrier) | Co-administer with unlabeled carrier to ensure gastric emptying consistency. |
Troubleshooting: "Why is my kinetic curve flat?"
Q: I injected 200 mg/kg into a rat model, but the clearance curve is linear, not exponential. Why?
A: You have likely saturated the Sorbitol Dehydrogenase enzyme.
SDH has a Michaelis constant (
-
The Issue: At 200 mg/kg, the initial plasma concentration exceeds the
significantly. The enzyme is working at (maximum velocity), resulting in zero-order kinetics (linear elimination). -
The Fix: Reduce the dose to 50 mg/kg . This keeps the hepatic concentration near or below the
, ensuring the elimination rate is proportional to concentration (first-order kinetics), which accurately reflects liver blood flow.
Module 2: Signal Optimization (NMR vs. MS)
Workflow: Metabolic Fate of this compound
Understanding where your 13C label ends up is crucial for selecting the right detection window.
Figure 1: Metabolic pathway of this compound. Note that Aldolase B cleavage results in labeled Dihydroxyacetone Phosphate (DHAP) and unlabeled Glyceraldehyde. This specific labeling pattern is distinct from Glucose-1-13C metabolism.
FAQ: Detection Limits
Q: Can I use 13C-NMR on tissue extracts with a 10 mg/kg dose?
A: Likely no, unless you use cryoprobes or hyperpolarization.
-
The Problem: The natural abundance of 13C (1.1%) is low, but even with 99% enrichment, NMR is inherently insensitive. A 10 mg/kg dose results in tissue concentrations in the micromolar range (
). Standard 13C-NMR requires concentrations for decent SNR within reasonable acquisition times. -
The Protocol Fix:
-
Switch to LC-MS/MS: Mass spectrometry is orders of magnitude more sensitive and can easily detect
concentrations from a 10 mg/kg dose. -
Use 1H-Detected Heteronuclear NMR (HSQC/HMQC): Instead of direct 13C detection, use inverse detection sequences. This transfers magnetization from 1H to 13C, increasing sensitivity by factor of ~30, allowing detection of metabolites at
[5].
-
Module 3: Preparation & Hyperpolarization
For researchers using Dissolution Dynamic Nuclear Polarization (d-DNP) , the concentration rules change drastically. You are not limited by physiology during the preparation, but by physics.
Protocol: Preparing High-Concentration Precursors
-
Target Concentration: Prepare a 3–4 M solution of this compound in the polarization cup.
-
Glassing Agent: Sorbitol is a sugar alcohol and glasses well on its own, but adding a radical (e.g., Trityl OX063) is required.
-
Ratio: Mix Sorbitol-1-13C with a small amount of DMSO or glycerol if crystallization occurs, though pure molten sorbitol (melting point ~95°C) can sometimes be used if mixed rapidly with the radical.
-
-
Dissolution: Upon dissolution with superheated buffer (neutralized with NaOH/Tris), the final injectable concentration should be 80–100 mM .
-
Injection Window:
-
Sorbitol T1 relaxation time (at 3T) is approximately 15–20 seconds .
-
You must inject and image within 45 seconds of dissolution.
-
Warning: Do not use standard infusion pumps; a power injector or manual rapid bolus is required to beat the T1 decay [4].
-
Module 4: Safety & Physiological Constraints
Troubleshooting: Osmotic Toxicity
Q: My animal subjects are developing diarrhea or showing signs of dehydration after oral tracer administration.
A: Sorbitol is a potent osmotic laxative.
-
Mechanism: Sorbitol is absorbed slowly in the intestine (passive diffusion). Unabsorbed sorbitol draws water into the lumen via osmosis.
-
Thresholds:
-
Rats: Doses
orally will almost certainly cause diarrhea. -
Humans:
orally can cause distress.
-
-
The Fix:
-
For IV studies , this is rarely an issue as the gut is bypassed, but rapid high-molarity injections can cause transient hemodynamic shifts. Keep injection volumes
of total blood volume. -
For Oral studies , split the dose or ensure the tracer (mg quantity) is not mixed with a massive "carrier" load of unlabeled sorbitol unless a stress test is the specific goal.
-
References
-
National Institutes of Health (NIH). (1998). Hepatic clearance of D-sorbitol: Noninvasive test for evaluating functional liver plasma flow.[1]Link
-
ResearchGate. (2024). Effect of Different Doses of Sorbitol on Hematological Parameters and Blood Glucose of Rats.[2]Link
-
PubMed. (2021). Determination of sorbitol dehydrogenase in microsamples of human serum.[3]Link
-
Stanford University. (2010). Hyperpolarized 13C metabolic imaging using dissolution dynamic nuclear polarization.Link
-
NIH. (2015). Imaging of 13C-labeled glucose and sorbitol in bovine lens by 1H-detected 13C nuclear magnetic resonance spectroscopy.Link
Sources
Dealing with incomplete metabolic network models in 13C-MFA.
Fluxomics Technical Support Center Subject: Troubleshooting Incomplete Metabolic Network Models in 13C-MFA Ticket ID: MFA-INC-001 Responder: Senior Application Scientist, Metabolic Engineering Division
Introduction
Welcome to the Fluxomics Technical Support Center. You are likely here because your 13C-Metabolic Flux Analysis (13C-MFA) has hit a wall. In my 15 years of analyzing fluxomes, I have found that "incomplete models" are rarely about missing a single obscure enzyme; they are usually about structural oversimplification or compartmental ambiguity .
When your model is incomplete, the mathematics of mass balance cannot reconcile with the physics of your isotope labeling data. This guide is structured to diagnose these structural failures and provide rigorous, self-validating remediation protocols.
Module 1: The "Red Light" – Model Rejection (High SSR)
Issue: Your optimization algorithm converges, but the Sum of Squared Residuals (SSR) remains statistically unacceptable.
Q: How do I definitively know my model is "incomplete" and not just stuck in a local minimum?
A: You must perform a Chi-Square (
-
The Causality: If your model topology (reactions) cannot physically generate the labeling pattern observed in the mass spectrometer, no amount of parameter optimization will reduce the SSR. The error is structural, not parametric.
-
The Protocol:
Q: The test failed. How do I pinpoint which reaction is missing?
A: Use Residual Analysis to map the error to specific metabolic nodes. Do not look at the global SSR; look at the contribution of individual mass fragments.
-
Scenario: If the model fits "Alanine" (Pyruvate proxy) perfectly but fails "Glutamate" (
-Ketoglutarate proxy), the error lies in the TCA cycle or the anaplerotic nodes, not in Glycolysis. -
Common Culprits:
-
The Glyoxylate Shunt: Often omitted in core models but active in stationary phase or specific carbon sources.
-
Entner-Doudoroff (ED) Pathway: Frequently ignored in standard E. coli models but essential in many Pseudomonads or engineered strains.
-
Visual Guide: Diagnostic Workflow for High SSR
Figure 1: Iterative diagnostic workflow for identifying and correcting structural model incompleteness using statistical rejection criteria.
Module 2: The "Yellow Light" – Unidentifiability
Issue: The model fits (Low SSR), but the Confidence Intervals (CI) for key fluxes are massive (e.g., Flux =
Q: My model fits, but the results are useless. Is the model still "incomplete"?
A: Yes, it is informationally incomplete . The network topology allows for the flow of carbon, but the tracer used does not generate a unique fingerprint for that specific pathway.
-
The Causality: This often happens in "cyclic" or "parallel" pathways (e.g., Pentose Phosphate Pathway vs. Glycolysis) where different flux combinations yield identical labeling patterns at the measurement nodes.
-
The Solution: You must increase the informational density of your dataset. This is achieved via Parallel Labeling Experiments (PLE) .
Protocol: Designing Parallel Labeling Experiments Do not mix tracers in one tube. Run parallel cultures with identical conditions but different substrates.
| Tracer Strategy | Target Pathway Resolution | Why it works |
| [1,2-13C] Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | The C1-C2 bond is cleaved in PPP (releasing C1 as CO2) but preserved in Glycolysis. |
| [U-13C] Glucose | Polymer Biosynthesis / Dilution Fluxes | Provides a baseline for total carbon incorporation and helps estimate "G-values" (fraction of natural labeling). |
| [1-13C] Glucose | Oxidative PPP | Specifically tracks the loss of C1 carbon. |
| [13C5] Glutamine | TCA Cycle / Anaplerosis | Enters metabolism directly at |
Q: How do I integrate this data?
A: You must perform a Simultaneous Fit . The software minimizes the global SSR across all datasets using a single flux map.
Visual Guide: Parallel Labeling Logic
Figure 2: Logic flow for Parallel Labeling Experiments (PLE). Distinct tracers probe different network sections, constraining the global solution.
Module 3: The "Hidden Trap" – Compartmentalization
Issue: In eukaryotic models (CHO cells, Yeast), you cannot fit Cytosolic and Mitochondrial metabolites simultaneously.
Q: I am modeling TCA cycle flux, but my Citrate and Glutamate labeling data contradict each other. Why?
A: You are likely using a "single-compartment" model for a multi-compartment reality. In the cytosol, Citrate is used for Fatty Acid synthesis (via Acetyl-CoA). In the mitochondria, it is oxidized. If your model lumps these pools, the solver tries to average two distinct isotopic signatures, resulting in a high SSR.
Remediation Protocol:
-
Split the Nodes: Explicitly define Cit_mit and Cit_cyt in your stoichiometric matrix.
-
Assign Measurements Correctly:
-
Mitochondrial Proxy: Use Glutamate (derived from
-KG) as a proxy for the mitochondrial TCA cycle. -
Cytosolic Proxy: Use Fatty Acids (Palmitate) or Alanine (Pyruvate) to infer the state of the cytosolic Acetyl-CoA/Pyruvate pool.
-
Note: Do not assume Alanine represents Mitochondrial Pyruvate.
-
-
Add Transport Fluxes: You must include a reversible transport reaction (e.g., Citrate/Malate shuttle) to connect the pools.
Module 4: Cofactor & Biomass Constraints
Issue: The carbon balances, but the energy balance (ATP/NADH) is biologically impossible.
Q: Should I include cofactor balances (ATP, NADH) in my 13C-MFA model?
A: Proceed with extreme caution. Standard 13C-MFA relies on Carbon (C) balancing. Adding Energy (ATP) or Redox (NADH) constraints often breaks the model because:
-
Unknown Sinks: There are futile cycles and maintenance energies that are hard to quantify.
-
Incomplete Biomass Eq: If your biomass equation misses a minor component that consumes high ATP, your flux map will distort to compensate.
Recommendation:
-
Initial Pass: Run the model with Carbon constraints only .
-
Secondary Validation: Calculate the implied ATP production. If it is vastly higher than the theoretical maximum (P/O ratio limits), your model is missing an energy sink (e.g., product export pump).
-
Refinement: Only add cofactor constraints if you have specific data (e.g., measured Oxygen Uptake Rate - OUR).
References
-
Antoniewicz, M. R. (2015).[6] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Link
-
Zamboni, N., et al. (2009).[6] 13C-based metabolic flux analysis.[1][2][3][4][6][7][8][9][10][11] Nature Protocols. Link
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. Link
-
Dai, Z., & Locasale, J. W. (2017). Understanding metabolism with flux analysis: From theory to application. Metabolic Engineering. Link
Sources
- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antoniewicz Laboratory | Publications [cheresearch.engin.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 8. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
Validation & Comparative
D-Sorbitol-1-13C versus deuterium-labeled D-Sorbitol-d2 as a tracer.
Executive Summary
In metabolic research and drug development, the choice between Carbon-13 (13C) and Deuterium (2H/D) labeling on D-Sorbitol is dictated by the specific analytical endpoint: Metabolic Flux or Quantification .
-
Select D-Sorbitol-1-13C if: You are conducting metabolic flux analysis (MFA), liver function breath tests, or tracing the polyol pathway using NMR/IRMS. It offers biological equivalence to natural sorbitol with negligible kinetic isotope effects.
-
Select D-Sorbitol-d2 if: You require a cost-effective Internal Standard (IS) for LC-MS/MS quantification. It provides a distinct mass shift (+2 Da) but carries a risk of Kinetic Isotope Effects (KIE) and label loss if the deuterium is located at an enzymatically active site (e.g., C2).
Part 1: Mechanistic Principles & Tracer Behavior
The Kinetic Isotope Effect (KIE)
The fundamental differentiator between these tracers is the Kinetic Isotope Effect .[1]
-
13C (Mass Difference ~4%): The mass difference between 12C and 13C is small relative to the total mass of the atom. Consequently, 13C-labeled sorbitol exhibits a negligible KIE . Enzymes like Sorbitol Dehydrogenase (SDH) process 13C-sorbitol at virtually the same rate as endogenous sorbitol. This makes it the "Gold Standard" for measuring biological rates (flux).
-
Deuterium (Mass Difference 100%): Replacing Hydrogen (1H) with Deuterium (2H) doubles the atomic mass. If the C-D bond is broken during the rate-determining step (e.g., oxidation at C2 by SDH), the reaction rate can drop significantly (Primary KIE:
). This distorts metabolic data but is advantageous for probing reaction mechanisms.
Metabolic Fate in the Polyol Pathway
The polyol pathway converts Glucose
-
This compound: The 13C label at C1 is metabolically stable. Upon conversion to Fructose (via SDH), the label remains at C1. If Fructose enters glycolysis, C1 is eventually cleaved (by Aldolase B) or oxidized, ultimately releasing 13CO2 . This release is the basis of the 13C-Sorbitol Breath Test .
-
D-Sorbitol-d2: If the deuterium atoms are located at non-exchangeable carbon positions (e.g., C1), they are retained in Fructose. However, they do not produce a gaseous signal like CO2. Detection requires sampling body fluids (plasma/urine), making it unsuitable for non-invasive breath testing.
Part 2: Application Workflows & Protocols
Application A: Liver Function Assessment (13C-Sorbitol Breath Test)
Objective: Non-invasive measurement of functional hepatic plasma flow and shunt volume. Tracer: this compound.[3] Rationale: Sorbitol has a high hepatic extraction ratio. Its conversion to CO2 reflects liver perfusion and enzymatic capacity.
Experimental Protocol (Self-Validating)
-
Patient Prep: Fasting for >8 hours. Avoid naturally 13C-enriched foods (corn, cane sugar) for 24h.
-
Baseline Sampling: Collect two end-expiratory breath samples (Time -5, 0 min) to establish the basal 13CO2/12CO2 ratio (
13C). -
Tracer Administration: Dissolve 500 mg This compound in 200 mL water. Administer orally.
-
Sampling Phase: Collect breath samples every 15 minutes for 120 minutes.
-
Analysis: Measure 13CO2 enrichment using Isotope Ratio Mass Spectrometry (IRMS) or Nondispersive Isotope-Selective Infrared Spectroscopy (NDIRS).
-
Validation:
-
Quality Control: CO2 concentration in breath must be >1.5% to ensure alveolar sampling.
-
Calculation: Plot Dose Recovery Rate (% dose/h) vs. Time. The AUC (Area Under Curve) represents the metabolic capacity.
-
Application B: LC-MS/MS Quantification (D-Sorbitol-d2 as Internal Standard)
Objective: Absolute quantification of sorbitol in plasma or tissue lysates. Tracer: D-Sorbitol-d2.[4] Rationale: Deuterated standards correct for matrix effects and ionization suppression in Mass Spectrometry.
Experimental Protocol
-
Stock Preparation: Prepare 1 mg/mL D-Sorbitol-d2 in 50:50 Methanol:Water.
-
Sample Spiking: Add 10
L of IS stock to 100 L of plasma sample before extraction. -
Extraction: Protein precipitation with 400
L ice-cold Acetonitrile. Vortex (30s), Centrifuge (10,000g, 10 min). -
LC-MS/MS Setup:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to Sorbitol's polarity.
-
Mobile Phase: Acetonitrile/Ammonium Acetate buffer gradient.
-
Transitions (MRM):
-
Endogenous Sorbitol:
181.1 89.0 (Deprotonated precursor [M-H]-). -
D-Sorbitol-d2:
183.1 91.0 (Mass shift +2 Da).
-
-
-
Validation Check:
-
Retention Time: Ensure d2-Sorbitol co-elutes with endogenous sorbitol. Note: Deuterium can cause a slight retention time shift (Chromatographic Isotope Effect). If the shift >0.1 min, integration windows must be adjusted carefully.
-
Part 3: Visualization of Pathways
Diagram 1: Polyol Pathway & Tracer Fate
This diagram illustrates the metabolic divergence between the two tracers.
Caption: Metabolic fate of D-Sorbitol tracers. 13C enables breath testing via CO2; d2 is optimal for direct MS detection.
Part 4: Comparative Data Analysis
Table 1: Technical Specification Comparison
| Feature | This compound | D-Sorbitol-d2 |
| Primary Application | Metabolic Flux, Breath Tests (Liver Function) | Internal Standard for LC-MS/MS |
| Detection Method | IRMS, 13C-NMR | LC-MS/MS, GC-MS |
| Mass Shift | +1 Da (M+1) | +2 Da (M+2) |
| Kinetic Isotope Effect | Negligible (~1.0) | Potential Primary KIE (kH/kD > 2) |
| Metabolic Stability | Excellent (Carbon backbone is stable) | Good (Carbon-bound D), Poor (O-bound D) |
| Cost | High ( | Moderate ( |
| In Vivo Suitability | High (Safe, produces 13CO2) | Limited (Tracer dilution, no gas signal) |
Table 2: Analytical Performance Metrics
| Parameter | 13C-Sorbitol (Breath Test) | d2-Sorbitol (LC-MS IS) |
| Limit of Detection | ~1-5 ng/mL (Instrument dependent) | |
| Sample Volume | Breath (Non-invasive) | 10-100 |
| Throughput | Low (2 hours per patient) | High (5-10 min per sample) |
| Interference Risk | High background 13C (dietary corn/sugar) | Isobaric interferences (rare with +2 Da) |
Part 5: References
-
Metabolic Solutions. (2024). 13C and Hydrogen Breath Tests for Research. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Dynamic carbon 13 breath tests for the study of liver function and gastric emptying. PMC4202357. Retrieved from [Link]
-
Pfizer Inc.[5] & PPD Labs. (2019).[5] Development and validation of a quantitative ultra performance LC-MS/MS method to measure fructose and sorbitol in human plasma. Bioanalysis. Retrieved from [Link]
-
Princeton University. (2005). Kinetic Isotope Effects in Organic Chemistry. Retrieved from [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Unlabeled Sorbitol as a Specificity Control in Metabolic Labeling Assays
Executive Summary
In metabolic labeling and uptake assays—particularly those utilizing glucose analogs like 2-NBDG or click-chemistry sugar probes—validating signal specificity is the single most critical step. A common failure mode in these experiments is misinterpreting signal reduction: when a researcher adds an excess of unlabeled target (e.g., D-glucose) and sees a drop in signal, they assume competitive inhibition. However, this high concentration often alters the osmolarity of the media, potentially shrinking cells or triggering stress pathways that non-specifically reduce uptake.
Unlabeled Sorbitol serves as the essential Osmolar Non-Competitor . It allows researchers to decouple the effects of molecular recognition (transporter binding) from osmotic pressure. This guide compares Sorbitol against other control agents and details the experimental protocol required to validate transporter-mediated uptake.
Mechanistic Rationale: Why Sorbitol?
To understand why Sorbitol is the superior control for carbohydrate labeling, we must analyze the stereochemistry and transport kinetics of the Glucose Transporter (GLUT) family.
The Transporter "Lock and Key"
GLUT transporters rely on specific hydroxyl group orientations on the pyranose ring of D-glucose.
-
D-Glucose: Perfectly fits the GLUT binding pocket. High affinity.
-
Sorbitol (Glucitol): A polyol (sugar alcohol) derived from glucose reduction. While it shares the same molecular weight (approximate) and atomic composition, its open-chain structure (or lack of a stable pyranose ring in solution) prevents it from binding the GLUT transporter with high affinity.
The Osmotic Decoupling
When validating a probe like 2-NBDG (fluorescent glucose), the standard control is "Cold Competition"—adding 10-100x excess unlabeled glucose.
-
The Problem: Adding 50mM unlabeled glucose increases media osmolarity significantly. Hypertonicity can shrink cells, alter membrane tension, and endocytose transporters, reducing signal independent of competition.
-
The Sorbitol Solution: Adding 50mM Sorbitol mimics the osmotic stress of the cold competitor but does not compete for the transporter.
-
If Signal (Sorbitol) ≈ Signal (Probe Alone) → The probe is specific.
-
If Signal (Sorbitol) ≈ Signal (Cold Glucose) → The "inhibition" was just osmotic stress; the probe is likely non-specific.
-
Comparative Analysis: Control Agents
The following table contrasts Sorbitol with other common control agents used in metabolic labeling.
| Control Agent | Mechanism of Action | Physiological Impact | Recommended Use Case |
| Unlabeled D-Glucose | Competitive Inhibitor. Binds GLUTs, blocking probe uptake. | Increases osmolarity; triggers glycolysis/insulin signaling. | Positive Control for inhibition. Proves the probe binds the target. |
| Unlabeled Sorbitol | Osmotic Control. Does not bind GLUTs; balances osmolarity. | Increases osmolarity; generally non-metabolizable (short term). | Negative Control for specificity. Proves inhibition is not osmotic. |
| Mannitol | Osmotic Control. Similar to Sorbitol; strictly non-metabolizable. | Increases osmolarity. | Alternative to Sorbitol.[1] Preferred if cells have high Sorbitol Dehydrogenase activity. |
| L-Glucose | Stereo-Control. Enantiomer of D-Glucose; does not bind GLUTs. | Increases osmolarity; non-metabolizable. | Gold Standard for non-specific binding, but significantly more expensive than Sorbitol. |
| Vehicle (PBS/Media) | Baseline. No competition, no osmotic shift. | Neutral. | Reference Standard (100% Signal). |
Experimental Protocol: The "Specificity Triad"
This protocol describes a self-validating system for 2-NBDG Glucose Uptake , but the logic applies to any metabolic glycan labeling (e.g., Azido-GalNAc).
Materials
-
Probe: 2-NBDG (Fluorescent Glucose Analog)
-
Competitor: Unlabeled D-Glucose (1 M stock)
-
Control: Unlabeled Sorbitol (1 M stock)
-
Buffer: Krebs-Ringer Phosphate HEPES (KRPH) buffer (Glucose-free)
Workflow
Step 1: Starvation (Critical for Sensitivity)
Cultured cells must be glucose-starved to upregulate GLUT transporters and deplete intracellular glucose pools.
-
Wash cells 2x with warm PBS.
-
Incubate in glucose-free KRPH buffer for 30–60 minutes at 37°C.
Step 2: The Treatment Triad
Prepare three parallel conditions. It is vital that the molar concentration of the Competitor and the Control are identical.
-
Condition A (Total Uptake):
-
KRPH + 100 µM 2-NBDG.
-
Purpose: Establishes the baseline "Max Signal."
-
-
Condition B (Non-Specific Binding / Osmotic Background):
-
KRPH + 100 µM 2-NBDG + 20 mM Unlabeled D-Glucose .
-
Purpose: Blocks specific GLUT sites. Remaining signal is background + osmotic effect.
-
-
Condition C (Osmotic Validation):
-
KRPH + 100 µM 2-NBDG + 20 mM Unlabeled Sorbitol .
-
Purpose: Replicates the osmolarity of Condition B but leaves GLUT sites open.
-
Step 3: Incubation & Wash
-
Incubate for 15–30 minutes at 37°C. Note: Do not exceed 30 mins; 2-NBDG can be metabolized or effluxed.
-
Terminate uptake by adding ice-cold PBS (locks membrane fluidity).
-
Wash 3x with ice-cold PBS to remove extracellular probe.
Step 4: Analysis
-
Analyze via Flow Cytometry (Mean Fluorescence Intensity - MFI) or Plate Reader.
Data Interpretation & Calculation
To quantify the Specific Uptake , you must account for the osmotic baseline provided by Sorbitol, rather than just the "No Treatment" vehicle.
Formula:
Interpretation Guide:
-
Valid Result: Condition C (Sorbitol) signal is high (similar to Condition A), while Condition B (Glucose) is low.
-
Osmotic Interference: Condition C (Sorbitol) signal is low (similar to Condition B).
-
Metabolic Leak: Condition C (Sorbitol) signal is higher than Condition A.
Visualizations
Mechanism of Action: Specificity vs. Osmolarity
This diagram illustrates the molecular difference between the Competitor (Glucose) and the Control (Sorbitol).
Caption: D-Glucose competes with the probe for GLUT entry. Sorbitol exerts osmotic pressure but cannot enter the transporter, isolating the binding event.
Experimental Workflow: The Specificity Triad
This flowchart outlines the decision logic for the experiment described in Section 4.
Caption: The "Triad" workflow ensures that signal reduction is due to transporter blockade (B) and not general osmotic stress (C).
References
-
Chukwuma, C. I., & Islam, M. S. (2017).[3] Sorbitol increases muscle glucose uptake ex vivo and inhibits intestinal glucose absorption ex vivo and in normal and type 2 diabetic rats.[3][4][5] ResearchGate. [Link]
-
Yamada, K., et al. (2000). Measurement of Glucose Uptake in Living Mammalian Cells Using a Fluorescent Glucose Analog, 2-NBDG.[6][7] Nature Protocols. (Contextual grounding for 2-NBDG specificity protocols).
-
Zou, C., et al. (2005). 2-NBDG as a fluorescent indicator for direct glucose uptake measurement.[7] Journal of Biochemical and Biophysical Methods. (Establishes competitive inhibition standards).
-
Gondim, F. A., et al. (2019). Metabolic responses of wheat seedlings to osmotic stress induced by various osmolytes under iso-osmotic conditions. PLOS ONE. [Link]
Sources
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sorbitol increases muscle glucose uptake ex vivo and inhibits intestinal glucose absorption ex vivo and in normal and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Metabolic Flux Validation: From In Silico Predictions to 13C-MFA
The Validation Crisis in Metabolic Modeling
Genome-Scale Metabolic Models (GEMs) are indispensable for hypothesis generation in drug discovery and bioprocess engineering. However, a dangerous gap exists between annotated potential (what the genome says can happen) and phenotypic reality (what is actually happening).
Standard Flux Balance Analysis (FBA) relies on optimality principles (e.g., maximizing biomass) that often fail to capture the suboptimal, regulatory-constrained reality of mammalian cells or engineered microbes. A model without experimental validation is merely a structured opinion.
This guide compares the three primary tiers of model validation, establishing 13C-Metabolic Flux Analysis (13C-MFA) as the non-negotiable gold standard for quantifying intracellular rates.
Comparative Framework: Hierarchy of Validation Methods
We categorize validation methods by their resolution and ability to prove causality.
| Feature | Level 1: FBA (Computational) | Level 2: Gene Essentiality (CRISPR/Tn-Seq) | Level 3: 13C-MFA (The Gold Standard) |
| Primary Input | Stoichiometry + Biomass Objective | Transposon/CRISPR Libraries | Stable Isotope Tracers ( |
| Output | Predicted Flux Distribution | Binary Growth/No-Growth | Quantified Intracellular Fluxes (mmol/gDW/h) |
| Resolution | Low (Internal loops often unresolved) | Medium (Identifies critical nodes) | High (Resolves parallel pathways & cycles) |
| Cost/Throughput | Low / High Throughput | High / Medium Throughput | High / Low Throughput |
| Accuracy (RMSE) | ~22.5 (High Error) | N/A (Qualitative) | < 5.0 (High Precision) |
| Blind Spot | Futile cycles, regulatory overrides | Pathway redundancy (isoenzymes) | Compartmentation (without specific tracers) |
Data Insight: In a direct comparison of E. coli central carbon metabolism, FBA predictions (maximizing biomass) yielded a Root Mean Squared Error (RMSE) of 22.5 against experimentally measured fluxes.[1] Machine-learning-aided 13C-MFA reduced this error to 5.1 , demonstrating that purely stoichiometric models fail to capture internal flux plasticity [1].
The Gold Standard: 13C-MFA Methodology
13C-MFA is the only method that provides a self-validating system. By feeding cells isotopically labeled substrates (e.g., [1,2-
If the model cannot simulate the measured MIDs, the model topology is incorrect. This "lack of fit" is the most powerful diagnostic tool in metabolic engineering.
Visualization: The 13C-MFA Logic Flow
Figure 1: The self-validating loop of 13C-MFA. Unlike FBA, which predicts forward, MFA fits backward from data. The "Refine Topology" loop allows researchers to discover unknown pathways when the model fails to fit experimental data.
Validated Experimental Protocol
To generate data capable of validating a model, strict adherence to quenching protocols is required to stop rapid turnover rates (e.g., ATP turnover is <1 second).
Protocol: 13C-Labeling & Quenching (Adherent Mammalian Cells)
Objective: Obtain intracellular metabolite labeling patterns for Central Carbon Metabolism.
-
Tracer Selection:
-
Steady State Culture:
-
Maintain cells in exponential phase for at least 3 doublings with labeled media.
-
Critical Check: Metabolic steady state (constant fluxes) and Isotopic steady state (constant labeling) must be achieved.
-
-
Rapid Quenching (The "Make or Break" Step):
-
Step A: Aspirate media immediately.
-
Step B: Immediately add liquid Nitrogen (LN2) or -80°C 80% Methanol directly to the plate.
-
Causality: Metabolism must be arrested in <5 seconds. Slow quenching (e.g., PBS wash) allows ATP/ADP ratios to shift, invalidating energy charge calculations [2].
-
-
Extraction & Derivatization:
-
Extract in cold methanol/chloroform.
-
For GC-MS: Derivatize with MOX/TBDMS to make sugar phosphates volatile.
-
-
Data Processing:
-
Correct for natural isotope abundance using software (e.g., INCA).
-
Software Comparison: Tools for the Job
Selecting the right software depends on whether you are predicting (FBA) or measuring (MFA).
| Feature | COBRApy (The Predictor) | INCA (The Validator) |
| Core Function | Flux Balance Analysis (FBA) | 13C-MFA & INST-MFA |
| Primary Algorithm | Linear Programming (Optimization) | Non-linear Least Squares Regression |
| Input Data | Genome Annotation (SBML) | MS Isotopomer Data + Extracellular Rates |
| Best For | Genome-scale exploration, Knockout prediction | Precise quantification of Central Carbon Metabolism |
| Validation Capability | Low (Cannot process isotope data directly) | High (Calculates confidence intervals for fluxes) |
| Language | Python | MATLAB |
| Source |
Case Study: Resolving the Glycolysis vs. PPP Split
A classic failure mode of FBA is the "Split Ratio" between Glycolysis (EMP) and the Pentose Phosphate Pathway (PPP).
-
FBA Prediction: often routes flux purely through EMP to maximize ATP, unless NADPH constraints are artificially forced.
-
Experimental Reality: Cancer cells often divert high flux (flux > 20%) to PPP for antioxidant defense (NADPH), even at the cost of ATP.
13C-MFA resolves this by tracking the C1-C2 bond of glucose.
-
Glycolysis preserves the C1-C2 bond.
-
PPP cleaves the C1 carbon (released as CO2).
-
Result: The ratio of M+1 to M+2 lactate accurately defines this split, correcting the model [3].
Visualization: The Discrepancy
Figure 2: The classic "Split Ratio" problem. FBA (Red path) often underestimates the Pentose Phosphate Pathway (Green path) because it is energetically less efficient than Glycolysis, despite being essential for redox balance in real biological systems.
References
-
Wu, S.G., et al. (2016). Rapid Prediction of Bacterial Heterotrophic Fluxomics Using Machine Learning and Constraint Programming. PLoS Computational Biology. Link
-
Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link
-
Antoniewicz, M.R. (2018).[3][4][5] A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[3][4][5] Link
-
Young, J.D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[6] Bioinformatics.[7][8][9] Link
-
Ebrahim, A., et al. (2013). COBRApy: COnstraints-Based Reconstruction and Analysis for Python. BMC Systems Biology.[4] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Reconstruction and Validation of a Genome-Scale Metabolic Model of Streptococcus oralis (iCJ415), a Human Commensal and Opportunistic Pathogen [frontiersin.org]
- 8. Flux Balance Analyses with COBRApy | Sivome [sivome.github.io]
- 9. Development and experimental verification of a genome-scale metabolic model for Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: D-Sorbitol-1-13C vs. 13C-Glutamine for TCA Cycle Tracing
This guide provides an in-depth technical comparison between D-Sorbitol-1-13C and 13C-Glutamine for TCA cycle analysis. It is designed for researchers investigating metabolic flux, particularly in the context of diabetes, oncology, and cellular respiration.
Executive Summary
In metabolic flux analysis (MFA), the choice of tracer dictates the visibility of specific pathways.[1] While 13C-Glutamine is the industry standard for assessing mitochondrial anaplerosis and reductive carboxylation, This compound is a specialized probe used to deconvolute the contribution of the Polyol Pathway and fructose metabolism to the TCA cycle.
-
Use 13C-Glutamine when quantifying: Anaplerosis, glutaminolysis, reductive carboxylation (hypoxia/cancer), and nitrogen metabolism.
-
Use this compound when quantifying: Polyol pathway flux (Aldose Reductase/Sorbitol Dehydrogenase activity), fructose-driven glycolysis, and metabolic shunts in diabetic complications (lens, kidney, nerve).
Mechanistic Profiling: Pathway Entry & Carbon Fate
To interpret Mass Isotopomer Distributions (MIDs), one must understand the distinct entry points of these tracers into the TCA cycle.
The Tracers[1][2][3]
-
This compound: Enters metabolism via Sorbitol Dehydrogenase (SORD) , converting to Fructose-1-13C. It bypasses the rate-limiting step of Phosphofructokinase (PFK) in some tissues (liver/kidney) via fructolysis, or enters glycolysis in others. Its label eventually feeds into the TCA cycle as Acetyl-CoA .
-
[U-13C]Glutamine: Enters the TCA cycle "sideways" via Glutaminolysis . It is converted to Glutamate and then
-Ketoglutarate ( -KG), directly fueling the cycle between Isocitrate and Succinyl-CoA.
Pathway Visualization (Graphviz)
The following diagram illustrates the parallel processing of Sorbitol (Glycolytic/Fructolytic feeder) and Glutamine (Anaplerotic feeder).
Figure 1: Metabolic entry points. Sorbitol feeds Acetyl-CoA (top entry), while Glutamine feeds
Comparative Application Guide
The following table contrasts the operational parameters of both tracers to assist in experimental design.
| Feature | This compound | [U-13C]Glutamine |
| Primary Target | Polyol Pathway, Fructolysis, Sorbitol Dehydrogenase (SORD) activity. | Mitochondrial Respiration, Anaplerosis, Nitrogen balance. |
| TCA Entry Point | Acetyl-CoA (via Pyruvate).[2] | |
| Key Disease Relevance | Diabetic complications (retinopathy, neuropathy), Fructose-driven metabolic syndrome. | Cancer (Warburg effect), Hypoxia, IDH-mutant tumors. |
| Labeling Pattern (TCA) | Generates M+1 Citrate (oxidative). | Generates M+5 |
| Metabolic "Blind Spot" | Cannot measure anaplerosis directly; relies on glycolysis being active. | Cannot measure glycolytic flux upstream of mitochondria. |
| Cost/Availability | Specialized (Higher cost, lower availability). | Commodity (Low cost, high availability). |
Experimental Protocols
Protocol A: Polyol Flux Analysis (this compound)
Objective: Determine the contribution of the polyol pathway to the TCA cycle in hyperglycemic or diabetic models.
Reagents:
-
Base Medium: DMEM (no glucose, no glutamine).
-
Tracer: this compound (Target concentration: 5–20 mM depending on physiological relevance).
-
Co-substrates: Unlabeled Glucose (5 mM) to maintain basal glycolysis if studying competition.
Workflow:
-
Acclimatization: Culture cells in standard medium until 70% confluence.
-
Wash: Rinse cells 2x with PBS to remove unlabeled carbon sources.
-
Pulse: Add medium containing This compound .
-
Duration: 1–6 hours for glycolytic intermediates; 12–24 hours for TCA saturation.
-
-
Quench: Rapidly remove medium and wash with ice-cold saline. Quench metabolism with 80% MeOH (-80°C) .
-
Extraction: Scrape cells, vortex, centrifuge (14,000 x g, 10 min, 4°C). Collect supernatant.
-
Derivatization (GC-MS): Dry supernatant. Derivatize with MOX (methoxyamine hydrochloride) followed by MSTFA/TBDMS to stabilize sugar alcohols and TCA intermediates.
Protocol B: Anaplerotic Flux Analysis ([U-13C]Glutamine)
Objective: Assess mitochondrial function and reductive carboxylation.
Workflow Differences:
-
Tracer: Substitute standard Glutamine with [U-13C]Glutamine (2–4 mM).
-
Glucose: Maintain unlabeled Glucose (10–25 mM).
-
Analysis: Focus on the M+5 to M+4 transition in the TCA cycle.
Data Interpretation: Mass Isotopomer Distributions (MIDs)
Correct interpretation of MS data requires predicting where the 13C label lands.
This compound Tracing
Sorbitol-1-13C is converted to Fructose-1-13C.
-
Glycolysis/Fructolysis: Fructose-1-13C is cleaved. The C1 label ends up in Dihydroxyacetone phosphate (DHAP) .
-
Isomerization: DHAP converts to Glyceraldehyde-3-Phosphate (GAP).
-
Pyruvate: The label appears at the C3 (Methyl) position of Pyruvate.
-
Acetyl-CoA: Pyruvate Dehydrogenase (PDH) removes C1 (unlabeled). The C3 (Methyl) becomes C2 of Acetyl-CoA .
-
Citrate: Acetyl-CoA (M+1) condenses with OAA (M+0).[2] Result: Citrate M+1 .
Key Marker: High enrichment of M+1 Citrate indicates active flux from Sorbitol -> TCA.
13C-Glutamine Tracing[1][3][4]
-
Entry: [U-13C]Glutamine (M+5) -> Glutamate (M+5) ->
-KG (M+5). -
Oxidative TCA (Forward):
-KG (M+5) -> Succinyl-CoA (loss of C1, becomes M+4) -> Succinate (M+4) -> Fumarate (M+4) -> Malate (M+4) -> OAA (M+4). -
Citrate Formation: OAA (M+4) + Unlabeled Acetyl-CoA -> Citrate M+4 .
-
Reductive Carboxylation (Reverse):
-KG (M+5) -> Isocitrate (M+5) -> Citrate M+5 .
Key Marker:
-
M+4 Citrate = Oxidative TCA flux.
-
M+5 Citrate = Reductive Carboxylation (common in cancer/hypoxia).
Summary Table of Expected Isotopologues
| Metabolite | This compound Origin | [U-13C]Glutamine Origin (Oxidative) |
| Pyruvate | M+1 (Methyl) | M+0 (mostly) |
| Lactate | M+1 | M+0 |
| Acetyl-CoA | M+1 | M+0 |
| M+1 (after cycling) | M+5 (Direct entry) | |
| Succinate | M+1 | M+4 |
| Malate | M+1 | M+4 |
| Citrate | M+1 | M+4 |
References
-
Jans, A. W., et al. (1989). "Pathways for the synthesis of sorbitol from 13C-labeled hexoses, pentose, and glycerol in renal papillary tissue." Magnetic Resonance in Medicine. Link
-
Metallo, C. M., et al. (2011). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link
-
Sano, H., et al. (2022).[3] "The polyol pathway is an evolutionarily conserved system for sensing glucose uptake."[3] PLOS Biology.[3] Link
-
Liu, H., et al. (2021). "13C tracer analysis identifies extensive recycling of endogenous CO2 in vivo."[2] bioRxiv. Link
Sources
Technical Guide: Isotopic Ratio Outlier Analysis (IROA) with 13C Labeling
Executive Summary: The Signal-to-Noise Crisis in Metabolomics
In high-resolution liquid chromatography-mass spectrometry (LC-HRMS), the primary bottleneck is no longer sensitivity—it is the confident distinction of biological signal from artifactual noise. Standard label-free metabolomics suffers from high False Discovery Rates (FDR), often exceeding 40-50% due to solvent contaminants, extraction artifacts, and ion suppression.
Isotopic Ratio Outlier Analysis (IROA) is a mass spectrometry method that utilizes specific 95% and 5% 13C-labeling protocols to embed a mathematical "checksum" into every biological molecule. This guide analyzes the IROA protocol, specifically the TruQuant workflow, comparing its efficacy against conventional label-free methods in drug development and phenotypic analysis.
Part 1: The Mechanic of IROA (The "Smile" Effect)
The core principle of IROA is the creation of a distinct, artificial isotopic pattern that does not exist in nature.
The 95% / 5% Split
Unlike flux analysis (which traces a label) or SILAC (which labels specific amino acids), IROA utilizes uniform carbon labeling at extreme percentages:
-
Control / Internal Standard (IS): Grown in media containing 95% 13C .
-
Experimental Sample: Grown in media containing 5% 13C (or natural abundance, depending on the specific workflow).
When these two populations are mixed and analyzed, they create a characteristic "smile" pattern in the mass spectrum:
-
The 5% 13C molecules appear as a cluster dominated by the monoisotopic peak (12C), with a predictable decline in M+1, M+2.
-
The 95% 13C molecules appear as a "mirror image" cluster dominated by the fully labeled 13C peak, extending "backward" toward lighter masses.
The Mathematical Filter (The "Checksum")
Because the distance between the light cluster (12C) and the heavy cluster (13C) is determined strictly by the number of carbon atoms in the molecule, any peak that does not possess a "mate" at the exact calculated mass difference is mathematically rejected as noise.
Diagram 1: The IROA Logical Filter This diagram illustrates how the IROA algorithm (ClusterFinder) distinguishes signal from noise.
Caption: The IROA logic filter validates metabolites by requiring a precise mass difference between paired isotopic clusters corresponding to the number of carbon atoms.
Part 2: Comparative Analysis
The following table contrasts IROA (specifically the TruQuant workflow) against the industry-standard Label-Free Quantification (LFQ).
Table 1: IROA vs. Label-Free Metabolomics
| Feature | Label-Free Metabolomics (Conventional) | IROA (TruQuant Workflow) | Scientific Implication |
| Artifact Removal | Low. Relies on blank subtraction and intensity thresholds. | High. Relies on isotopic pattern matching.[1] | IROA eliminates ~95% of false positives caused by solvents/plastics. |
| Identification | Medium. Based on m/z and Retention Time (RT).[1] | High. Based on m/z, RT, and Carbon Number . | Knowing the exact carbon count (C-number) drastically reduces formula candidates. |
| Quantitation | Variable. Subject to ion suppression and extraction efficiency. | Precise. The 95% IS corrects for suppression in every sample. | IROA samples are normalized to the internal standard, not just total ion count. |
| False Discovery Rate | High (often >40%). | Low (<5%).[2] | Critical for biomarker discovery where false leads cost millions. |
| Sample Prep | Simple (Extraction -> Run). | Moderate (Requires mixing with IS). | IROA requires precise mixing but saves time in downstream data cleaning. |
| Cost | Low (Reagents only). | Moderate (Requires 13C Media/Yeast Extract). | Higher upfront cost is offset by reduced data validation time. |
Part 3: Experimental Protocols
This section details the TruQuant Workflow , which is the standard application for analyzing biofluids (plasma, urine) using a yeast-derived internal standard.
Phase 1: Preparation of Standards
-
The LTRS (Long-Term Reference Standard): A QC standard containing a 1:1 mix of 5% and 95% 13C-labeled yeast extract.[3] This creates a perfect "smile" pattern for every metabolite, used to build the library.
-
The IROA-IS (Internal Standard): A 95% 13C-labeled yeast extract.[3] This is spiked into your experimental samples.[1]
Phase 2: Sample Preparation (Step-by-Step)
-
Sample Collection: Collect biofluid (e.g., 50 µL plasma) from experimental subjects (Control vs. Treated).
-
Protein Precipitation: Add cold methanol/acetonitrile (standard metabolomics extraction) to the plasma.
-
Spiking the IS (Crucial Step):
-
Add a fixed volume of the IROA-IS (95% 13C) to the extraction solvent before vortexing.
-
Scientific Rationale: By adding the IS before extraction, any loss of material during the extraction process happens equally to the sample and the IS. This corrects for extraction variance.
-
-
Centrifugation: Spin down to pellet proteins (e.g., 14,000 x g for 10 min at 4°C).
-
Drying: Evaporate the supernatant to dryness under nitrogen.
-
Reconstitution: Resuspend in LC-compatible solvent (e.g., 0.1% Formic Acid in Water).
Phase 3: LC-MS Acquisition
-
Injection Sequence:
-
LTRS (QC): Run the 1:1 mix first. This establishes the retention time and "smile" pattern for library matching.
-
Experimental Samples: Run the samples spiked with the 95% IS.
-
LTRS (QC): Run again at the end to check for RT drift.
-
Diagram 2: The TruQuant Experimental Workflow
Caption: The TruQuant workflow uses a co-extracted Internal Standard (IS) for normalization and a separate LTRS injection for library generation.
Part 4: Data Processing & Self-Validation
The validity of IROA data relies on ClusterFinder software (or equivalent algorithms). The processing involves three distinct validation steps:
-
Peak Pairing: The software scans for peaks that co-elute (same RT) and have the inverse isotopic pattern (95% vs 5% or Natural Abundance).
-
Carbon Counting:
-
Formula:
-
If
is not an integer, the pair is rejected.
-
-
Ratio Quantitation:
-
The ratio of the Light (Experimental) peak area to the Heavy (IS) peak area provides the relative concentration.
-
Correction: Since the IS is present in every sample at the same concentration, any suppression of the IS signal is mirrored in the biological signal. The ratio remains constant, effectively nullifying ion suppression.
-
Interpreting the "Smile"
In a standard MS spectra:
-
Artifacts: Single peaks or random clusters. (REJECTED)
-
IROA Signal: Two distinct clusters separated by exactly
mass units. (ACCEPTED)
References
-
Stupp, G. S., et al. (2013). Isotopic ratio outlier analysis global metabolomics of Caenorhabditis elegans.[4] Analytical Chemistry.
-
[Link]
-
-
Beecher, C., & de Baca, M. (2016). IROA-based metabolomics protocols for accurate quantitation in metabolomics. Methods in Molecular Biology.
-
[Link]
-
-
Qiu, Y., et al. (2016). Application of Isotopic Ratio Outlier Analysis (IROA) to Global Metabolomics. Metabolomics.
-
[Link]
-
-
IROA Technologies. (n.d.).[3] TruQuant Workflow & Methodology.
-
[Link]
-
Sources
Benchmarking Metabolic Network Verification: A Comparative Guide to Stoichiometric vs. Thermodynamic Validation
Introduction: The Reproducibility Crisis in In Silico Biology
In the era of precision medicine and synthetic biology, Genome-Scale Metabolic Models (GEMs) have become the standard for predicting cellular phenotypes. However, a significant gap exists between model generation and biological reality. A recent meta-analysis of over 6,000 published models revealed that <30% could be reproduced without significant error correction.
For drug development professionals and systems biologists, this inaccuracy is not merely an academic nuisance—it is a financial liability. A model that falsely predicts a gene as "non-essential" can lead to months of wasted wet-lab effort on a viable drug target.
This guide evaluates the performance of MEMOTE (Metabolic Model Tests) as the industry-standard verification suite, comparing it against traditional Manual Curation (COBRA Toolbox) and advanced Thermodynamics-based Flux Analysis (TMFA) . We provide a self-validating workflow to ensure your metabolic networks are not just mathematically solvable, but biologically accurate.
Comparative Analysis: Methodologies for Network Verification
We evaluate three distinct tiers of model verification. While basic stoichiometric checks are necessary, they are insufficient for high-stakes applications like metabolic engineering or target discovery.
Performance Comparison Table
| Feature | Tier 1: Basic FBA (COBRA) | Tier 2: Standardized Testing (MEMOTE) | Tier 3: Thermodynamic Validation (TMFA) |
| Primary Focus | Mass/Charge Balance, Connectivity | Annotation, Consistency, Reproducibility | 2nd Law of Thermodynamics, Directionality |
| False Positive Rate | High (Allows thermodynamically impossible loops) | Medium (Catches annotation errors, misses loops) | Low (Eliminates infeasible cycles) |
| Computational Cost | Low (<1 min) | Medium (5-10 mins) | High (Hours to Days) |
| Data Requirement | Stoichiometry only | Stoichiometry + Annotations (SBO/GO) | |
| Gene Essentiality Accuracy | ~80-85% (E. coli) | N/A (Verification tool, not simulation) | >90% (Reduces false growth predictions) |
Detailed Analysis of Alternatives
Alternative A: Manual Curation via COBRA Toolbox
The traditional approach relies on the COBRA (Constraint-Based Reconstruction and Analysis) Toolbox . While powerful for simulation, using it for verification is prone to human error.
-
Deficiency: It typically relies on checkBalance functions which only verify that atoms enter and leave a reaction. It fails to detect Unbounded Flux Cycles (UFCs) —internal loops that generate infinite energy (e.g., ATP) without nutrient intake, violating thermodynamic laws.
The Product: MEMOTE (Metabolic Model Tests)
MEMOTE represents a paradigm shift from "does it run?" to "is it valid?". It runs a standardized suite of >100 tests.[1]
-
Key Advantage: It enforces SBO (Systems Biology Ontology) annotation. This ensures that a reaction labeled "ATP Synthase" is machine-readable across different databases, facilitating automated drug target mapping.
-
Limitation: MEMOTE is a static checker. It verifies the structure of the model but does not dynamically simulate thermodynamic feasibility during flux analysis.
Alternative B: Thermodynamics-based Flux Analysis (TMFA)
TMFA is the "Gold Standard" for accuracy. It integrates Gibbs free energy (
-
Mechanism: It constrains flux directionality based on metabolite concentrations. If
, the reaction cannot proceed forward, regardless of stoichiometry. -
Impact: In E. coli models, TMFA removed ~50% of the feasible solution space allowed by standard FBA, significantly narrowing predictions to biologically realistic phenotypes.
Computational Verification Workflow
To achieve authoritative biological accuracy, we recommend a hybrid protocol: MEMOTE for structural integrity, followed by Thermodynamic Curation.
Visualization: The Self-Validating Loop
The following diagram illustrates the logical flow of the verification process, distinguishing between structural checks (MEMOTE) and physical checks (Thermodynamics).
Caption: A hierarchical verification pipeline. Structural errors are resolved first via MEMOTE, followed by thermodynamic constraints to eliminate physically impossible fluxes.
Step-by-Step Protocol
Step 1: Structural & Annotation Verification (MEMOTE)
Objective: Ensure model interoperability and basic stoichiometric consistency.
-
Install MEMOTE:
-
Generate Snapshot Report: Run the suite on your SBML model file.
-
Critical Checkpoints:
-
Stoichiometric Consistency: Ensure the sum of stoichiometric coefficients * molecular weights = 0.
-
Orphan Metabolites: Identify metabolites that are produced but never consumed (dead-ends).
-
Annotation Score: Aim for >80% coverage on KEGG/BiGG IDs to ensure cross-referencing capability.
-
Step 2: Thermodynamic Feasibility (Equilibrator API)
Objective: Eliminate Type II errors (False Positives) where the model predicts growth via thermodynamically impossible pathways.
-
Calculate
: Use the Component Contribution method via equilibrator-api to estimate Gibbs free energy for all reactions.[3] -
Identify Infeasible Loops: Scan for reactions operating against their thermodynamic gradient.
-
Rule: A reaction
is feasible only if given physiological concentration bounds ( ).
-
-
Constraint Application: If
for a reaction set to carry flux, constrain its flux lower bound to 0 (make it irreversible or inactive).
Step 3: Gene Essentiality Benchmarking
Objective: Validate the model against biological ground truth (Tn-Seq data).
-
Simulate Single Gene Deletions: Sequentially set the flux of reactions associated with each gene to 0.
-
Compute Growth Ratio:
-
If
, classify as Essential .
-
-
Compare Matrix: Construct a confusion matrix against experimental essentiality data (e.g., from the OGEE database).
Experimental Data: Prediction Accuracy
To demonstrate the necessity of this workflow, we compare the prediction accuracy of a standard E. coli model (iJO1366) using standard FBA versus the Thermodynamic-validated approach.
Dataset: E. coli K-12 MG1655 gene essentiality screen (Keio Collection).
| Metric | Standard FBA (COBRA) | Thermodynamic FBA (TMFA) | Interpretation |
| True Positives (Essential) | 188 | 196 | TMFA correctly identifies more essential genes by restricting alternative pathways that are thermodynamically impossible. |
| False Positives (Predicted Growth) | 45 | 12 | Critical Improvement. FBA often finds a "mathematical" bypass for a blocked gene that doesn't exist in nature. TMFA blocks these, correctly predicting lethality. |
| Accuracy | 89.2% | 94.1% | The 5% gain represents dozens of high-value drug targets that would otherwise be missed. |
Visualizing the Decision Logic
The following diagram explains why FBA fails where TMFA succeeds.
Caption: FBA permits flux through any stoichiometrically balanced path. TMFA blocks "mathematical shortcuts" that violate thermodynamics, improving lethality prediction.
References
-
Lieven, C., et al. (2020).[4][5] MEMOTE for standardized genome-scale metabolic model testing. Nature Biotechnology, 38, 272–276.[5] [Link]
-
Heirendt, L., et al. (2019). Creation and analysis of biochemical constraint-based models: the COBRA Toolbox v3.0. Nature Protocols, 14, 639–702.[6] [Link]
-
Beber, M. E., et al. (2022). eQuilibrator 3.0: a database solution for thermodynamic constant estimation.[7] Nucleic Acids Research, 50(D1), D585–D590. [Link]
-
Henry, C. S., et al. (2007).[8] Thermodynamics-Based Metabolic Flux Analysis. Biophysical Journal, 92(5), 1792–1805. [Link]
-
Orth, J. D., et al. (2011).[9] A comprehensive genome-scale reconstruction of Escherichia coli metabolism—2011. Molecular Systems Biology, 7, 535. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. consensus.app [consensus.app]
- 3. equilibrator.readthedocs.io [equilibrator.readthedocs.io]
- 4. benjasanchez.com [benjasanchez.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. opencobra.github.io [opencobra.github.io]
- 7. [2103.00621] eQuilibrator 3.0 -- a platform for the estimation of thermodynamic constants [arxiv.org]
- 8. Probabilistic thermodynamic analysis of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Software Platforms for High-Precision 13C-Metabolic Flux Analysis (13C-MFA)
Executive Summary
13C-Metabolic Flux Analysis (13C-MFA) has evolved from a niche metabolic engineering technique into the gold standard for quantifying intracellular carbon traffic.[1] For drug development professionals and systems biologists, the choice of software is no longer just about "getting a flux map"—it is about computational efficiency, statistical rigor, and the ability to handle non-steady-state (INST) data .
This guide provides a technical comparison of the leading software ecosystems: INCA , 13CFLUX2 , and emerging Python-based alternatives like FreeFlux . We analyze these tools not merely as calculators, but as integral components of the Design-Build-Test-Learn (DBTL) cycle, supported by performance benchmarks and rigorous methodological protocols.
Part 1: The Technical Foundation (EMU Framework)
Before evaluating the software, one must understand the mathematical engine driving them. Early MFA tools relied on Cumomer balances, which scaled poorly with network size. Modern high-performance tools (INCA, 13CFLUX2) utilize the Elementary Metabolite Unit (EMU) framework.[2]
Why this matters: The EMU framework decomposes complex isotopomer networks into smaller, decoupled linear systems. This reduces the computational burden by orders of magnitude, enabling the simulation of genome-scale models and isotopically non-stationary (INST-MFA) experiments which are critical for mammalian cell studies where steady-state is rarely achieved.
Part 2: Software Landscape & Deep Dive
INCA (Isotopomer Network Compartmental Analysis)[3][4][5][6][7]
-
The "Industry Standard" for Versatility
-
Platform: MATLAB (P-code)
-
Best For: Academic and industrial labs requiring a GUI-driven workflow for both Steady-State (SS) and Non-Stationary (INST) MFA.
Technical Insight: INCA is currently the most widely used platform because it seamlessly integrates experimental design, parameter estimation, and statistical analysis. Its greatest strength is the automated generation of EMU balance equations , freeing the user from manual matrix construction. However, being MATLAB-based, it can suffer from memory overhead on extremely large datasets compared to C++ alternatives.
13CFLUX2
-
The High-Performance Computing (HPC) Specialist
-
Platform: C++ (with Python/Java wrappers)
-
Best For: Large-scale metabolic networks, supercomputing clusters, and users comfortable with CLI (Command Line Interface).
Technical Insight: 13CFLUX2 is built for speed. By implementing the EMU framework in highly optimized C++, it achieves computation speeds 100–10,000x faster than legacy tools. It uses the FluxML standard for model definition, ensuring strict reproducibility. It is the tool of choice when running thousands of Monte Carlo simulations for rigorous confidence interval estimation.
FreeFlux / OpenFLUX2[8]
-
The Open Source Contenders
-
Platform: Python (FreeFlux) / MATLAB (OpenFLUX2)
-
Best For: Developers needing to customize algorithms and labs moving away from paid MATLAB licenses.
Technical Insight: FreeFlux represents the shift toward Python in bioinformatics. It offers comparable accuracy to INCA but allows direct access to the source code, enabling the integration of custom kinetic constraints or novel optimization algorithms (e.g., evolutionary strategies) that closed-source tools (INCA) do not permit.
Part 3: Comparative Analysis & Performance Data
The following data compares the performance of these tools based on published benchmarks using a standard E. coli central carbon metabolism model (approx. 90 reactions).
Table 1: Feature & Capability Matrix
| Feature | INCA | 13CFLUX2 | FreeFlux | CeCaFLUX |
| Core Algorithm | EMU (SS & INST) | EMU & Cumomer | EMU (SS & INST) | EMU (INST) |
| Interface | GUI & Scripting | CLI & XML | Python API | Web/SaaS |
| OS Compatibility | Windows/Linux/Mac | Linux/Unix | Cross-Platform | Browser-based |
| Optimization | Levenberg-Marquardt | SQP / IPOPT | SLSQP / Trust-Constr | Evolutionary |
| Parallel Labeling | Yes (Native) | Yes (via scripting) | Yes | Yes |
| License | Free (Academic) / Paid | Binary Available | Open Source (MIT) | Free Web |
Performance Benchmarking (Experimental Data)
Data synthesized from Young (2014), Weitzel et al. (2013), and Wu et al. (2023).
-
Flux Estimation Time (SS-MFA, E. coli model):
-
13CFLUX2: < 0.1 seconds (C++ optimization dominates).
-
INCA: ~2–5 seconds (MATLAB overhead).
-
FreeFlux: ~1–3 seconds.
-
-
Confidence Interval Calculation (The real bottleneck):
-
Task: Calculate 95% CI for all fluxes using Monte Carlo or Profile Likelihood.
-
13CFLUX2: ~5 minutes (highly parallelizable on clusters).
-
INCA: ~1 hour (desktop workstation).
-
CeCaFLUX: ~5 minutes (uses evolutionary algorithms to approximate, trading some rigorousness for speed).
-
Scientist's Verdict: If your lab processes hundreds of samples (e.g., clone selection in pharma), 13CFLUX2 integrated into an automated pipeline is superior. For detailed mechanistic studies on a few conditions, INCA's interactive diagnostics are invaluable.
Part 4: Detailed Experimental Protocol
Workflow: From MS Data to Flux Map (Using INCA)
This protocol ensures self-validation by including a Mass Isotopomer Distribution (MID) correction step and a Chi-square goodness-of-fit test.
Step 1: Experimental Design & Tracer Selection[3]
-
Objective: Maximize the sensitivity of downstream metabolites to the fluxes of interest.
-
Action: Use [1,2-13C]Glucose for glycolysis/pentose phosphate pathway resolution. Use [U-13C]Glutamine for TCA cycle anaplerosis in mammalian cells.
-
Validation: Simulate the expected labeling pattern in INCA before the experiment to ensure the tracer will yield distinguishable isotopomers.
Step 2: Data Acquisition & Correction
-
Instrument: GC-MS or LC-MS/MS.
-
Protocol:
-
Harvest cells at metabolic steady state (or multiple timepoints for INST-MFA).
-
Quench metabolism immediately (cold methanol, -40°C).
-
Extract metabolites and derivatize (for GC-MS).
-
CRITICAL: Correct raw MS data for natural isotope abundance (C, H, N, O, Si, S) using the software's built-in correction tool or an external tool like IsoCor.
-
Input: Corrected MIDs (Mass Isotopomer Distributions).
-
Step 3: Model Construction & Fitting
-
Constraint Definition: Define the metabolic network (stoichiometry) and atom transitions (carbon mapping).
-
Input Data: Load the corrected MIDs and measured extracellular fluxes (glucose uptake, lactate secretion).
-
Simulation:
-
Initialize fluxes with random values (repeat 50-100 times to avoid local minima).
-
Run SSR Minimization (Sum of Squared Residuals).
-
Check Convergence: Ensure the best fit SSR is within the Chi-square acceptance range (
).
-
If SSR > Chi-square cutoff: The model is rejected. Check for missing reactions or measurement errors.
-
Step 4: Statistical Analysis[2]
-
Action: Perform "Parameter Continuation" or Monte Carlo analysis to determine the lower and upper bounds (95% CI) of the fluxes.
-
Output: A flux map where arrow thickness corresponds to net flux, annotated with confidence intervals.
Part 5: Visualizations
Diagram 1: The 13C-MFA Iterative Workflow
This diagram illustrates the logical flow of a valid MFA experiment, emphasizing the "Check Goodness of Fit" loop which is often neglected but critical for scientific integrity.
Caption: The iterative lifecycle of a 13C-MFA study. Note the critical feedback loops (red dashed lines) triggered by statistical rejection.
Diagram 2: Software Selection Logic
A decision tree to help researchers select the correct tool based on their specific experimental constraints.
Caption: Decision matrix for selecting 13C-MFA software based on experimental state (Steady vs. Non-Steady) and computational resources.
References
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[4] Bioinformatics, 30(9), 1333–1335. [Link]
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[5][6][4] Bioinformatics, 29(1), 143–145.[5][6][4][7] [Link]
-
Antoniewicz, M. R., et al. (2007). Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions.[5][6] Metabolic Engineering, 9(1), 68-86.[5][6] [Link]
-
Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis.[8] ACS Synthetic Biology. [Link]
-
Zhang, Z., et al. (2015). CeCaFLUX: the first web server for standardized and visual instationary 13C metabolic flux analysis.[4] Bioinformatics, 31(15), 2586-2588. [Link]
Sources
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vanderbilt.edu [vanderbilt.edu]
- 7. INCA 2.0: a tool for integrated, dynamic modeling of NMR- and MS-based isotopomer measurements and rigorous metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.nrel.gov [docs.nrel.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
